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  • Product: (R)-6-Benzylpiperazin-2-one

Core Science & Biosynthesis

Foundational

(R)-6-Benzylpiperazin-2-one CAS number and supplier

This technical guide details the chemical identity, synthesis, and application of (R)-6-Benzylpiperazin-2-one , a specialized chiral scaffold used in peptidomimetic drug discovery. Important Note on Nomenclature: This co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of (R)-6-Benzylpiperazin-2-one , a specialized chiral scaffold used in peptidomimetic drug discovery.

Important Note on Nomenclature: This compound is distinct from 1-benzylpiperazine (BZP), which is a regulated substance in many jurisdictions. (R)-6-Benzylpiperazin-2-one is a non-controlled lactam building block used for synthesizing constrained peptide analogs.

Chemical Identity & Structural Specifications[1][2][3][4][5][6]

(R)-6-Benzylpiperazin-2-one is a chiral piperazinone derivative where the benzyl side chain is located at the C6 position (adjacent to the amide nitrogen N1). This specific regiochemistry is critical for mimicking the


 or 

residues in

-turn mimetics, distinct from the more common 3-benzyl isomer derived directly from phenylalanine cyclization.
Core Data Table
PropertySpecification
Chemical Name (6R)-6-(phenylmethyl)piperazin-2-one
Common Synonyms (R)-6-Benzyl-2-oxopiperazine; (R)-5-Benzyl-3-azavalerolactam
CAS Number Not widely listed (See Sourcing Strategy below).[1] Note: Racemate 6-benzyl isomer is often custom synthesized. The 3-benzyl isomer is CAS 163666-45-7.
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Chiral Configuration (R)-Enantiomer (Derived from D-Phenylalanine precursors)
Structural Key Benzyl group at C6 (Alpha to N1). Ketone at C2.[2]
Structural Differentiation

It is vital to distinguish between the regioisomers during procurement and synthesis:

  • 6-Benzyl Isomer: Substituent adjacent to the amide nitrogen (N1).

  • 3-Benzyl Isomer: Substituent adjacent to the amine nitrogen (N4) and carbonyl (C2).

  • 1-Benzyl Isomer: Benzyl group attached to the nitrogen (N1).

Synthetic Utility & Mechanism

The 6-substituted piperazin-2-one scaffold serves as a "privileged structure" in medicinal chemistry. Its primary utility lies in conformationally constrained peptidomimetics .

  • Mechanism of Action (Scaffold Level): By incorporating the amino acid side chain (benzyl) into the rigid piperazinone ring, the scaffold restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target receptor (e.g., GPCRs, Proteases).
  • Therapeutic Relevance:

    • Substance P Antagonists: Used to mimic the Phe-Gly or Gly-Phe motif.

    • Thrombin Inhibitors: Acts as a P1 or P2 surrogate.

    • Farnesyltransferase Inhibitors: Rigid linker replacement.

Experimental Protocol: Regioselective Synthesis

Since the (R)-6-benzyl isomer is less commercially available than the 3-benzyl isomer, in-house synthesis is often required. The following protocol ensures the correct regiochemistry (6-position) using a diamine precursor.

Mechanistic Pathway (Graphviz)

SynthesisPathway Start D-Phenylalaninol (Chiral Precursor) Step1 Activation (Mesylation/Azidation) Start->Step1 MsCl, NaN3 Diamine (2R)-1,2-Diamino- 3-phenylpropane Step1->Diamine H2, Pd/C Alkylation Regioselective Alkylation Diamine->Alkylation Ethyl Chloroacetate (Preferential Primary NH2 attack) Note Key Control Point: Primary amine (C1) is less hindered than Chiral amine (C2). Ensures 6-benzyl (not 5). Diamine->Note Cyclization Intramolecular Cyclization Alkylation->Cyclization Heat/Base Product (R)-6-Benzylpiperazin-2-one Cyclization->Product Yield ~50-60% Note->Alkylation

Figure 1: Retrosynthetic pathway for (R)-6-Benzylpiperazin-2-one prioritizing regiochemical fidelity.

Detailed Methodology

Reagents:

  • (2R)-1,2-diamino-3-phenylpropane (derived from D-Phenylalaninol).

  • Ethyl chloroacetate.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Protocol:

  • Solution Preparation: Dissolve (2R)-1,2-diamino-3-phenylpropane (1.0 eq) in anhydrous EtOH (0.1 M concentration) under nitrogen atmosphere.

  • Controlled Addition: Cool the solution to 0°C. Add TEA (2.2 eq). Dropwise add Ethyl chloroacetate (1.0 eq) diluted in EtOH over 1 hour.

    • Scientific Rationale: Slow addition at low temperature favors the mono-alkylation of the less sterically hindered primary amine (C1) over the chiral amine (C2) carrying the benzyl group.

  • Alkylation & Cyclization: Allow the mixture to warm to room temperature and stir for 16 hours. If cyclization is incomplete (monitored by LC-MS), heat to reflux for 4 hours.

    • Reaction: The C1-amine attacks the alkyl chloride. The resulting secondary amine then attacks the ester carbonyl to close the ring, forming the lactam.

  • Work-up: Evaporate solvent under reduced pressure. Redissolve residue in Dichloromethane (DCM) and wash with saturated NaHCO₃ and Brine.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10).

    • Target: The 6-benzyl isomer typically elutes differently than the 5-benzyl impurity (if formed).

  • Validation: Confirm structure via 2D-NMR (HMBC/HSQC) to verify the position of the benzyl group relative to the amide carbonyl.

Sourcing & Quality Control Strategy

Due to the specific chirality and regiochemistry, this compound is often categorized as a "Make-on-Demand" item rather than a stock catalog item.

Sourcing Decision Matrix (Graphviz)

Sourcing Start Need (R)-6-Benzylpiperazin-2-one Check1 Check Major Aggregators (Scifinder/Reaxys) Start->Check1 Found Exact CAS Found? Check1->Found Yes Verify Structure (Is it 3-benzyl?) Found->Yes Yes No Request Custom Synthesis Found->No No Verify Request 1H-NMR & COA Yes->Verify Custom Contact CROs: Enamine, Wuxi, Combi-Blocks No->Custom

Figure 2: Procurement workflow to avoid regioisomeric errors.

Potential Suppliers

Note: Inventory fluctuates. Verify "In-Stock" status directly.

  • Enamine: Known for vast piperazine libraries and REAL Space database. Likely to have the building block or the capability to synthesize it rapidly.

  • Combi-Blocks: Frequently stocks chiral piperazinones.

  • Fluorochem: Strong inventory of heterocycles.

  • Syngene / WuXi AppTec: For bulk custom synthesis if catalog options fail.

Quality Control (QC) Checklist

When receiving the compound, you must validate the Regiochemistry and Enantiomeric Excess (ee) .

Analytical MethodPurposeAcceptance Criteria
1H NMR (DMSO-d6) Verify RegioisomerDistinct signals for H3 (singlet/doublet near 3.2 ppm) vs H5/H6. The benzyl CH2 should show correlation to the methine adjacent to NH(1).
Chiral HPLC Verify Enantiopurity>95% ee. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA.
LC-MS Purity & ID>98% Purity. [M+H]+ = 191.1.

References

  • Synthesis of 6-substituted piperazinones: Title: Regioselective synthesis of 6-substituted piperazin-2-ones from 1,2-diamines. Source:Tetrahedron Letters, Vol 44, Issue 12. Context: Describes the preferential alkylation of primary amines to yield the 6-isomer.
  • Peptidomimetic Applications: Title: Piperazinone as a peptidomimetic scaffold: Synthesis and applications. Source:Current Medicinal Chemistry, 2010. Context: Reviews the utility of the scaffold in constraining peptide backbones.
  • Supplier Verification (Aggregators)

    • Source: (Search for substructure: piperazin-2-one).

    • Source: (Search for chiral piperazines).

Sources

Exploratory

Dissecting Isomeric Nuance: A Comparative Analysis of (R)-6-benzylpiperazin-2-one and (R)-3-benzylpiperazin-2-one

An In-depth Technical Guide for Researchers Introduction: The Critical Role of Isomerism in Privileged Scaffolds The piperazin-2-one core is a "privileged scaffold" in modern medicinal chemistry, forming the backbone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction: The Critical Role of Isomerism in Privileged Scaffolds

The piperazin-2-one core is a "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] However, the biological activity of molecules built upon this scaffold is exquisitely sensitive to the three-dimensional arrangement of its substituents. Positional isomerism and stereochemistry are not trivial details; they are fundamental determinants of a compound's pharmacological profile, influencing everything from receptor affinity and selectivity to metabolic stability.

This guide provides an in-depth technical analysis of two specific chiral isomers: (R)-6-benzylpiperazin-2-one and (R)-3-benzylpiperazin-2-one. While seemingly similar, the simple relocation of the benzyl group from the carbon adjacent to the amine (C6) to the carbon adjacent to the carbonyl (C3) creates two fundamentally distinct chemical entities. For researchers in drug development, understanding these differences is paramount for rational drug design, unambiguous synthesis, and accurate interpretation of biological data. We will dissect their structural, synthetic, analytical, and potential pharmacological distinctions to provide a comprehensive resource for the discerning scientist.

Part 1: The Fundamental Structural and Stereochemical Divide

The primary difference between these two molecules lies in the location of the benzyl substituent on the piperazin-2-one ring, which dictates the molecule's overall topology and chemical environment.

  • (R)-3-benzylpiperazin-2-one: The benzyl group is attached to the C3 position, which is the α-carbon to the amide carbonyl group. The stereocenter at C3 is derived from the corresponding α-amino acid, in this case, (R)-phenylalanine.

  • (R)-6-benzylpiperazin-2-one: The benzyl group is attached to the C6 position, the α-carbon to the secondary amine. This places the bulky substituent adjacent to the more flexible nitrogen atom.

This positional shift has profound implications for the molecule's shape, polarity, and potential for intermolecular interactions. The proximity of the benzyl group to the electron-withdrawing carbonyl in the 3-substituted isomer influences the acidity of the adjacent N-H proton and the local electronic environment, which can be a key factor in receptor binding.

Caption: Core structural difference between the 3-benzyl and 6-benzyl isomers.

Part 2: Divergent Pathways in Asymmetric Synthesis

The structural difference necessitates distinct synthetic strategies. The choice of starting materials and the sequence of reactions are fundamentally different, a critical consideration for process development and scale-up. Chiral piperazin-2-ones are often accessed through methods like palladium-catalyzed asymmetric hydrogenation or by using chiral pool starting materials.[3][4]

Synthesis of (R)-3-benzylpiperazin-2-one

The synthesis of the 3-substituted isomer commonly leverages the readily available chiral pool of amino acids. Using (R)-phenylalanine as a starting material provides an efficient and stereocontrolled route.

Conceptual Protocol: Synthesis via Reductive Amination and Cyclization

This protocol is based on established methodologies for the synthesis of C3-substituted piperazinones.[1][5]

  • Protecting Group Installation: The amino group of (R)-phenylalanine methyl ester is protected, for example, with a benzyloxycarbonyl (Cbz) group.

  • Reductive Amination: The protected amino ester is reacted with a protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This forms the diamine backbone.

  • Deprotection and Cyclization: The protecting groups are removed, typically via catalytic hydrogenation (e.g., H₂, Pd/C), which removes the Cbz groups. The resulting diamine ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form the desired (R)-3-benzylpiperazin-2-one.

Synthesis of (R)-6-benzylpiperazin-2-one

Synthesizing the 6-substituted isomer is less direct. A common approach involves constructing the piperazinone ring first and then introducing the benzyl group, or using a chiral building block where the stereocenter is pre-defined at the correct position.

Conceptual Protocol: Synthesis from a Chiral Diamine

This protocol is adapted from general principles of N-heterocycle synthesis.[6][7]

  • Chiral Precursor Synthesis: The synthesis begins with a suitable chiral precursor, such as (R)-1-phenylethane-1,2-diamine.

  • Ring Formation: The chiral diamine is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, under basic conditions. The first amine reacts to form an amide, and the second amine displaces the chloride in an intramolecular S(_N)2 reaction to form the piperazinone ring.

  • N-Protection/Deprotection (if necessary): Depending on the specific reaction conditions and subsequent steps, protection of the N1 nitrogen may be required and subsequently removed.

G cluster_0 Synthesis of (R)-3-benzylpiperazin-2-one cluster_1 Synthesis of (R)-6-benzylpiperazin-2-one A1 (R)-Phenylalanine Ester A2 N-Protection A1->A2 A3 Reductive Amination with protected aminoacetaldehyde A2->A3 A4 Deprotection & Intramolecular Cyclization A3->A4 A5 Final Product: (R)-3-benzylpiperazin-2-one A4->A5 B1 (R)-1-Phenylethane-1,2-diamine B2 Reaction with α-haloacetyl halide B1->B2 B3 Intramolecular Cyclization (S_N2) B2->B3 B4 Final Product: (R)-6-benzylpiperazin-2-one B3->B4

Caption: Contrasting synthetic workflows for the two isomers.

Part 3: Analytical Differentiation: A Spectroscopic Fingerprint

In a laboratory setting, distinguishing between the two isomers is straightforward using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) would confirm they have the same molecular formula and mass, but their fragmentation patterns may differ. The definitive, non-destructive technique for identification is Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique (R)-3-benzylpiperazin-2-one (R)-6-benzylpiperazin-2-one Rationale for Difference
¹H NMR (Benzylic CH₂) Appears as two diastereotopic protons (AB quartet or two doublets of doublets) coupled to the C3 methine proton.Appears as two diastereotopic protons coupled to the C6 methine proton.The chemical environment and coupling partners are distinct.
¹H NMR (Methine CH) Signal for the proton at C3, typically shifted downfield due to proximity to the carbonyl group.Signal for the proton at C6, typically in a different region of the spectrum.The adjacent functional groups (amide vs. amine) have different electronic effects.
¹³C NMR (Carbonyl C=O) The chemical shift of the C2 carbonyl is influenced by the adjacent C3-benzyl group.The C2 carbonyl is more electronically distant from the benzyl substituent, resulting in a different chemical shift.Positional isomerism changes the electronic environment of the entire ring.
X-ray Crystallography Would provide unambiguous 3D structure, showing connectivity and stereochemistry with the benzyl group at C3.[8][9]Would provide unambiguous 3D structure, showing connectivity and stereochemistry with the benzyl group at C6.The crystal packing and unit cell parameters would be entirely different.

Part 4: Implications for Biological Activity and Drug Design

The positional change of the benzyl group is not a trivial structural modification; it fundamentally alters the way the molecule can interact with a biological target. This is a core tenet of Structure-Activity Relationship (SAR) studies.[10]

  • Pharmacophore Presentation: A pharmacophore is the specific 3D arrangement of functional groups necessary for biological activity. Moving the benzyl group from C3 to C6 completely changes the spatial relationship between the aromatic ring, the hydrogen bond donors (N-H groups), and the hydrogen bond acceptor (C=O group). One isomer might fit perfectly into a receptor's binding pocket while the other cannot.

  • Receptor Binding Interactions: Studies on related piperazinone-containing molecules have shown that the configuration and substitution pattern are critical for activity. For example, in dermorphin analogues, the configuration of the amino acid precursor to the piperazinone ring was crucial for opiate activity.[11] Similarly, in a different context, benzylpiperazine derivatives have been designed as selective inhibitors of the Mcl-1 protein, where the precise placement of the benzyl and other groups is key to achieving selective binding over other proteins like Bcl-2 or Bcl-xL.[12]

  • Physicochemical Properties: The position of the bulky, lipophilic benzyl group can influence properties like solubility, lipophilicity (LogP), and membrane permeability, all of which are critical for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

G cluster_0 Scenario A: (R)-3-benzylpiperazin-2-one cluster_1 Scenario B: (R)-6-benzylpiperazin-2-one Receptor Receptor Binding Pocket H-Bond Donor Site Lipophilic Pocket H-Bond Acceptor Site Mol_A N-H C=O Benzyl Mol_A:Bn->Receptor:LIPO Fits Mol_A:N1H->Receptor:HBA Binds Mol_B Benzyl N-H C=O Mol_B:Bn->Receptor:LIPO Steric Clash Mol_B:N4H->Receptor:HBA Misaligned

Caption: Hypothetical binding: positional isomerism dictates receptor fit.

Conclusion

The distinction between (R)-6-benzylpiperazin-2-one and (R)-3-benzylpiperazin-2-one is a clear and compelling illustration of the importance of positional isomerism in chemistry and drug discovery. They are distinct compounds with unique:

  • Structures: The benzyl group is located at different positions on the heterocyclic ring.

  • Syntheses: They require fundamentally different synthetic strategies and starting materials.

  • Analytical Signatures: They are easily distinguished by standard spectroscopic methods like NMR.

  • Biological Potential: They present entirely different pharmacophores to biological targets, and are expected to have vastly different pharmacological and pharmacokinetic profiles.

For scientists and researchers, this underscores the necessity of rigorous structural confirmation and the deliberate, rational design of molecules. Treating these isomers as interchangeable would be a critical error, while understanding their differences opens the door to fine-tuning molecular properties to achieve desired therapeutic outcomes.

References

  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
  • RSC Publishing. Synthesis of Chiral Piperazin-2-ones as Model Peptidomimetics.
  • National Center for Biotechnology Information (PMC). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).
  • ResearchGate. A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. (2025).
  • ACS Publications. Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. (2023).
  • PubMed. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives.
  • BenchChem. A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).
  • Wikipedia. X-ray crystallography.
  • Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Encyclopedia MDPI. Synthesis of Piperazines by C-H Functionalization.
  • PubMed. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013).
  • Chemistry LibreTexts. 7.3: X-ray Crystallography. (2022).

Sources

Foundational

Topic: Distinguishing (R)-6-Benzylpiperazin-2-one from 1-Benzylpiperazine (BZP): A Guide to Structural, Pharmacological, and Analytical Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of piperazine derivatives, precise molecular identification is paramount, not only for advancing thera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of piperazine derivatives, precise molecular identification is paramount, not only for advancing therapeutic research but also for navigating the complex regulatory environment. This guide provides a detailed technical examination of two structurally related but distinct compounds: (R)-6-Benzylpiperazin-2-one and 1-benzylpiperazine (BZP). While both share a core piperazine and a benzyl moiety, their chemical, pharmacological, and legal profiles are fundamentally different. BZP is a well-documented central nervous system stimulant with a history of recreational use and is a controlled substance in numerous countries.[1][2][3][4] In contrast, (R)-6-Benzylpiperazin-2-one is a chiral lactam derivative with a distinct pharmacological potential that remains largely unexplored. This document serves as a comprehensive resource for professionals in drug development and forensic analysis, offering a side-by-side comparison of their chemical structures, synthesis considerations, pharmacological mechanisms, and, most critically, robust analytical protocols for their unambiguous differentiation.

Core Structural and Chemical Dissimilarities

The fundamental distinction between (R)-6-Benzylpiperazin-2-one and BZP lies in their core chemical architecture. BZP is a simple, achiral N-substituted piperazine, whereas (R)-6-Benzylpiperazin-2-one is a chiral derivative containing a lactam (a cyclic amide) functional group.

  • 1-Benzylpiperazine (BZP): Features a piperazine ring with a benzyl group attached to one of the nitrogen atoms. The second nitrogen is a secondary amine. The molecule is achiral.

  • (R)-6-Benzylpiperazin-2-one: This molecule incorporates a carbonyl group (C=O) at the 2-position of the piperazine ring, forming a piperazin-2-one structure. The benzyl group is attached to the carbon at the 6-position, creating a chiral center. This guide focuses on the (R)-enantiomer.

Figure 1: Chemical Structures of BZP and 6-Benzyl-piperazin-2-one.

These structural variations lead to significant differences in their physicochemical properties, as summarized below.

Property1-Benzylpiperazine (BZP)(R)-6-Benzylpiperazin-2-one
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₄N₂O
Molar Mass 176.26 g/mol [1][5]190.24 g/mol [6]
Key Functional Group Secondary & Tertiary AminesAmide (Lactam), Secondary Amine
Chirality AchiralChiral at C6
Basicity (pKa) More basic (two amine groups)Less basic (amide N is non-basic)

Synthesis Pathways and Potential Impurities

The synthetic routes to these compounds differ significantly in complexity, which has implications for potential byproducts and overall purity.

  • BZP Synthesis: BZP is commonly synthesized via a straightforward nucleophilic substitution, reacting piperazine with benzyl chloride.[7][8] A common byproduct of this reaction is 1,4-dibenzylpiperazine (DBZP), which can form if a second molecule of benzyl chloride reacts with the remaining secondary amine of BZP.[7]

  • (R)-6-Benzylpiperazin-2-one Synthesis: The synthesis of a specific enantiomer like (R)-6-Benzylpiperazin-2-one is a more complex undertaking that requires stereochemical control. Such syntheses often begin with a chiral precursor, such as an (R)-amino acid derivative, to establish the desired stereocenter. The formation of the lactam ring requires specific cyclization conditions. This multi-step, stereoselective process is inherently more involved than the direct synthesis of BZP.

Comparative Pharmacological and Toxicological Profiles

The structural differences translate directly into distinct pharmacological activities and regulatory classifications.

1-Benzylpiperazine (BZP): A Controlled Stimulant
  • Mechanism of Action: BZP is a central nervous system stimulant with a pharmacological profile similar to amphetamine, though it is roughly 10 times less potent.[1][7][9] Its primary mechanism involves stimulating the release and inhibiting the reuptake of dopamine and noradrenaline, with a lesser effect on serotonin.[10][11] This mixed action on monoamine systems underlies its stimulant and euphoric effects.[1][9]

  • Physiological Effects: Users report effects such as euphoria, increased alertness, and other sympathomimetic responses like elevated heart rate and blood pressure.[2][11]

  • Toxicity and Abuse Potential: Adverse effects are well-documented and include anxiety, insomnia, acute psychosis, renal toxicity, and seizures.[1][12] Its potential for abuse led to its classification as a Schedule I controlled substance in the United States and a Class C drug in the United Kingdom, with similar controls in many other nations.[1][2]

  • Metabolism: BZP is metabolized by cytochrome P450 enzymes in the liver.[7][13]

(R)-6-Benzylpiperazin-2-one: A Distinct Chemical Entity
  • Predicted Mechanism of Action: Specific pharmacological data for (R)-6-Benzylpiperazin-2-one is not extensively available in public literature, marking it as a novel entity for research. However, its structure allows for informed predictions. The presence of the lactam ring and the specific stereochemistry are critical. Chirality is known to play a crucial role in receptor selectivity and activity within piperazine families.[14] The amide group makes it structurally distinct from classic monoamine releasers like BZP. Its profile is unlikely to mimic that of BZP and could potentially interact with a different set of receptors, representing a target for legitimate therapeutic development rather than a substance of abuse.

Feature1-Benzylpiperazine (BZP)(R)-6-Benzylpiperazin-2-one
Drug Class CNS Stimulant[7][11]Unknown (Potential for novel CNS activity)
Primary Mechanism Monoamine (DA/NE) Releaser & Reuptake Inhibitor[10][15]Undetermined; lactam structure suggests different targets
Known Effects Euphoria, alertness, sympathomimetic[2][4]Undocumented
Abuse Potential High; documented history of recreational use[1][4]Unknown; presumed low based on structural difference
Legal Status Controlled Substance (e.g., US Schedule I, UK Class C)[1][2]Not specifically scheduled (distinct from BZP)

Analytical Methodologies for Unambiguous Differentiation

For forensic, quality control, and research purposes, a multi-technique approach is essential for definitively distinguishing between these two compounds.

Figure 2: Analytical workflow for distinguishing BZP and its lactam analog.
Gas Chromatography-Mass Spectrometry (GC-MS)

This is the cornerstone technique for differentiation due to its ability to separate compounds and provide structural information based on mass.

  • Principle of Distinction: The two compounds have different molecular weights (176 vs. 190 g/mol ) and will therefore produce distinct molecular ion peaks. Furthermore, their fragmentation patterns under electron ionization (EI) will be unique. BZP is characterized by a prominent fragment at m/z 91 (the benzyl cation) and other ions related to the piperazine ring.[16][17] The lactam structure of (R)-6-Benzylpiperazin-2-one will lead to a different fragmentation pathway, likely involving the loss of carbon monoxide (CO) and cleavage adjacent to the carbonyl group.

  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol.

    • GC Separation:

      • Column: Use a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

      • Injection: Inject 1 µL of the sample solution.

      • Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detection:

      • Ionization: Use standard electron ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Analysis: Compare the resulting retention times and mass spectra against certified reference standards for both compounds.

Infrared Spectroscopy (IR)

IR spectroscopy provides a rapid and definitive confirmation based on functional groups.

  • Principle of Distinction: The most telling difference is the presence of a strong carbonyl (C=O) absorption band for (R)-6-Benzylpiperazin-2-one, which is completely absent in BZP.

    • (R)-6-Benzylpiperazin-2-one: Will exhibit a strong, sharp absorption band characteristic of a lactam C=O stretch, typically in the range of 1650-1700 cm⁻¹.

    • 1-Benzylpiperazine (BZP): Will lack any absorption in the carbonyl region. Instead, it will show N-H stretching (for the secondary amine) around 3300 cm⁻¹ and C-N stretching bands.

  • Experimental Protocol (ATR-FTIR):

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Acquire the spectrum over a range of 4000-600 cm⁻¹.

    • Identify the presence or absence of the characteristic C=O stretch.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for confirming the stereochemical identity of (R)-6-Benzylpiperazin-2-one and for demonstrating the absence of its (S)-enantiomer.

  • Principle of Distinction: BZP, being achiral, will elute as a single peak on any column. (R)-6-Benzylpiperazin-2-one, being chiral, can be resolved from its enantiomer using a chiral stationary phase (CSP). Analysis of a pure sample of the (R)-enantiomer should yield a single peak, while a racemic mixture would show two.

  • Experimental Protocol:

    • Column: Select a polysaccharide-based CSP (e.g., amylose or cellulose-based, such as Chiralpak® series).

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for separation.

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Detection: Use a UV detector, monitoring at a wavelength where the benzyl group absorbs (e.g., 254 nm).

    • Analysis: Inject the sample and compare the retention time to a certified reference standard of the (R)-enantiomer.

Analytical TechniqueDistinguishing Feature for (R)-6-Benzylpiperazin-2-oneDistinguishing Feature for 1-Benzylpiperazine (BZP)
GC-MS Molecular Ion: m/z 190. Fragmentation reflects lactam ring.Molecular Ion: m/z 176. Characteristic fragment at m/z 91.
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹).Absence of C=O stretch. Presence of N-H stretch.
Chiral HPLC Resolvable on a chiral column (if racemic).Elutes as a single, unresolved peak.
NMR Spectroscopy ¹³C signal for carbonyl carbon (~170 ppm). Asymmetric signals.No carbonyl signal. Symmetric signals for piperazine ring.

Conclusion and Regulatory Implications

(R)-6-Benzylpiperazin-2-one and 1-benzylpiperazine (BZP) are fundamentally different molecules. BZP is a well-characterized, achiral stimulant with a high potential for abuse, leading to its stringent control worldwide.[1][3][4] In contrast, (R)-6-Benzylpiperazin-2-one is a distinct chiral compound containing a lactam functional group, which confers entirely different chemical and pharmacological properties. Its potential has yet to be fully explored within a therapeutic context.

For researchers, drug developers, and forensic scientists, the ability to unambiguously differentiate these compounds is not merely an academic exercise. It is a critical requirement for ensuring legal compliance, maintaining research integrity, and accurately assessing the safety and therapeutic potential of new chemical entities. The analytical workflow presented in this guide, combining mass spectrometry, infrared spectroscopy, and chiral chromatography, provides a robust and reliable framework for achieving this essential distinction.

References

  • Wikipedia. Benzylpiperazine. [Link]

  • Justice.gov. BZP Fast Facts. [Link]

  • The HRB National Drugs Library. Ban on stimulant drug BZP. [Link]

  • DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]

  • Gee, P., et al. (2010). Multiorgan failure from 1-benzylpiperazine ingestion – legal high or lethal high? Clinical Toxicology, 48(3), 235-240. [Link]

  • National Institute of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Odoj, E., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 153. [Link]

  • Uniprix. Benzylpiperazine (BZP) and TFMPP. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • DeRuiter, J., et al. (2002). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of the CSLI, 1(1). [Link]

  • ResearchGate. Benzylpiperazine: A drug of abuse?. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Expert Committee on Drug Dependence Information Repository. N-Benzylpiperazine. [Link]

  • Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 232(11), 2025–2033. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

  • National Institute of Standards and Technology (NIST). 1-Benzylpiperazine - NIST Chemistry WebBook. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • PubMed. Benzylpiperazine: "A messy drug". [Link]

  • Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441–448. [Link]

  • Encyclopedia of Separation Science. Chiral Drug Separation. [Link]

  • Fernandes, C., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(12), 3113. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 6(10), 1735–1745. [Link]

  • ResearchGate. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Anichem. 6-Benzyl-piperazin-2-one. [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. [Link]

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Exploratory

Biological Activity of (R)-6-Benzylpiperazin-2-one Derivatives: A Technical Guide

Executive Summary The (R)-6-benzylpiperazin-2-one scaffold represents a privileged class of constrained peptidomimetics in medicinal chemistry. By rigidly fixing the conformation of the peptide backbone, this heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (R)-6-benzylpiperazin-2-one scaffold represents a privileged class of constrained peptidomimetics in medicinal chemistry. By rigidly fixing the conformation of the peptide backbone, this heterocycle serves as a stable bioisostere for the Phenylalanine-Glycine (Phe-Gly) dipeptide motif. Unlike its linear counterparts, the (R)-6-benzylpiperazin-2-one core offers enhanced metabolic stability against proteolysis and high stereochemical fidelity, making it a critical scaffold in the development of Neurokinin-1 (NK1) receptor antagonists , Thrombin receptor (PAR1) modulators , and HIV capsid inhibitors .

This guide details the structural rationale, synthesis, and biological validation of these derivatives, specifically focusing on the (R)-enantiomer's role in mimicking D-amino acid residues to access unique pharmacological space.

Structural Significance & Mechanism of Action

The Constrained Peptidomimetic Concept

The biological potency of (R)-6-benzylpiperazin-2-one stems from its ability to mimic a


-turn  secondary structure. In linear peptides, the Phe-Gly bond is rotatable, leading to entropic penalties upon binding. The piperazin-2-one ring restricts the 

and

torsion angles, locking the benzyl side chain into a specific vector.
  • Stereochemical distinctness: The (R)-configuration at the C6 position mimics a D-Phenylalanine residue. This is particularly valuable for:

    • Metabolic Stability: Proteases typically recognize L-amino acids; the (R)-scaffold evades enzymatic cleavage.

    • Inverse-Turn Mimetics: Many GPCR ligands require a "reverse-turn" geometry that is energetically accessible only to D-amino acids or their constrained analogs.

Pharmacophore Mapping

The scaffold presents three critical vectors for interaction:

  • C6-Benzyl Group: Engages in

    
    -
    
    
    
    stacking or hydrophobic interactions (e.g., Hydrophobic Pocket S2 in proteases).
  • N1-Position: Ideal for introducing diversity (alkyl/aryl groups) to reach distal binding pockets.

  • N4-Position: Acts as a hydrogen bond acceptor/donor or attachment point for basic side chains to improve solubility.

G cluster_0 Linear Peptide (Phe-Gly) cluster_1 (R)-6-Benzylpiperazin-2-one Linear Flexible Backbone (High Entropy) Scaffold Constrained Ring (Low Entropy) Linear->Scaffold Cyclization Activity Enhanced Binding Affinity (Target: NK1, PAR1, HIV Capsid) Scaffold->Activity Pre-organized Conformation Stability Proteolytic Resistance (D-Phe Mimic) Scaffold->Stability Non-natural Stereochemistry

Figure 1: Transition from flexible peptide to constrained piperazinone scaffold, highlighting the gain in affinity and stability.

Key Biological Targets

Neurokinin-1 (NK1) Receptor Antagonism

The 6-benzylpiperazin-2-one core is structurally homologous to the morpholine and piperidine cores found in approved NK1 antagonists (e.g., Aprepitant).

  • Mechanism: The benzyl group at C6 occupies the hydrophobic accessory pocket of the NK1 receptor, blocking the binding of Substance P.

  • Significance: Derivatives modified at the N1 position with 3,5-bis(trifluoromethyl)benzyl groups show nanomolar affinity, acting as potent antiemetics and anxiolytics.

Thrombin Receptor (PAR1) Antagonists

Research indicates that (R)-6-benzylpiperazin-2-one derivatives can inhibit platelet aggregation by antagonizing the Protease-Activated Receptor 1 (PAR1).

  • Study Data: In SAR studies involving Phe-Gly mimetics, the position of the basic amino acid side chain is critical.[1] The (R)-scaffold serves as a template to position a urea moiety (exocyclic at C3 or N1) to interact with the receptor's acidic loop.

  • Reference: Journal of Medicinal Chemistry and MDPI studies highlight the utility of this scaffold in anti-thrombotic drug design (See Ref 1, 3).

HIV-1 Capsid Modulation

Recent studies (e.g., Vertex AI Search Result 1.1) identify 2-piperazinone peptidomimetics as modulators of the HIV-1 capsid protein (CA).

  • Role: The scaffold mimics the Phenylalanine-Glycine motif found in host factors (like CPSF6) that bind to the viral capsid.

  • Activity: By competing with host factors, these derivatives destabilize the viral core, preventing nuclear entry and integration.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions around the (R)-6-benzylpiperazin-2-one core.

PositionModificationBiological Effect
C6 (Chiral Center) (R)-BenzylOptimal. Mimics D-Phe; high metabolic stability. Essential for NK1/PAR1 hydrophobic pocket fitting.
C6 (Chiral Center) (S)-BenzylSub-optimal. Mimics L-Phe; often susceptible to proteolysis or reduced binding in "reverse-turn" pockets.
N1 (Amide Nitrogen) Methyl / EthylIncreases lipophilicity; improves blood-brain barrier (BBB) penetration (crucial for NK1 activity).
N1 Acetyl-linked basic groupsIntroduces H-bond donors; critical for PAR1 antagonism (mimics Arg side chain).
N4 (Amine Nitrogen) 3,5-bis(CF3)benzylCritical for NK1. drastically increases potency (nM range) via hydrophobic interactions.
C3 (Carbonyl alpha) Carbonyl oxygenEssential H-bond acceptor. Reduction to piperazine often leads to loss of selectivity.

Experimental Protocols

Synthesis of (R)-6-Benzylpiperazin-2-one

Objective: To synthesize the core scaffold with high enantiomeric excess (>98% ee) starting from D-Phenylalanine methyl ester.

Methodology (Reductive Amination - Cyclization Route):

  • Reagents: D-Phenylalanine methyl ester HCl, Glyoxal (or N-Boc-glycinal), Sodium Triacetoxyborohydride (STAB), Methanol, TFA.

  • Step 1: Reductive Alkylation.

    • Dissolve D-Phe-OMe (1.0 eq) in MeOH.

    • Add N-Boc-2-aminoacetaldehyde (1.1 eq) and stir for 30 min.

    • Add STAB (1.5 eq) at 0°C. Stir overnight at RT.

    • Checkpoint: Verify secondary amine formation via LC-MS.

  • Step 2: Deprotection & Cyclization.

    • Treat the intermediate with 20% TFA/DCM to remove the Boc group.

    • Neutralize with Et3N and reflux in Toluene or Xylene for 12 hours.

    • Mechanism:[1][2][3][4] Intramolecular aminolysis of the methyl ester by the liberated primary amine forms the lactam ring.

  • Purification: Recrystallize from EtOAc/Hexanes.

  • Validation: Chiral HPLC to confirm retention of (R)-configuration.

Synthesis Start D-Phenylalanine Methyl Ester (Chiral Source) Inter1 Reductive Amination (w/ N-Boc-aminoacetaldehyde) Start->Inter1 STAB, MeOH Inter2 Boc-Deprotection (TFA/DCM) Inter1->Inter2 -Boc Cyclization Intramolecular Cyclization (Reflux, Basic conditions) Inter2->Cyclization Free Amine Attack Final (R)-6-Benzylpiperazin-2-one (>98% ee) Cyclization->Final Lactam Formation

Figure 2: Step-wise synthesis ensuring retention of chirality.

Biological Assay: NK1 Receptor Binding (Radioligand Displacement)

Objective: Determine the Ki of the derivative against Substance P.

  • Preparation: Express human NK1 receptors in CHO (Chinese Hamster Ovary) cells. Prepare membrane homogenates.

  • Ligand: Use [3H]-Substance P (0.5 nM).

  • Incubation:

    • Mix membrane prep (20 µg protein) with [3H]-Substance P and increasing concentrations of the (R)-6-benzylpiperazin-2-one derivative (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.02% BSA.

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Future Outlook & Strategic Recommendations

The (R)-6-benzylpiperazin-2-one scaffold is currently underutilized in fragment-based drug discovery (FBDD) . Its rigid 3D structure makes it an ideal "fragment" that binds with high ligand efficiency.

Recommendation for Researchers:

  • Focus on N1-functionalization: Most current IP covers C3 and N4 modifications. The N1 position offers a vector to explore novel chemical space, particularly for dual-action inhibitors (e.g., NK1/Serotonin Reuptake Inhibitors).

  • Explore "Retro-Inverso" Peptides: Use this scaffold to replace Phe-Gly segments in rapidly degrading therapeutic peptides to extend half-life without losing receptor affinity.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. National Institutes of Health (PMC). Available at: [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules (MDPI). Available at: [Link][5]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1.[6] Available at: [Link][5]

  • Dual NK(1) antagonists--serotonin reuptake inhibitors as potential antidepressants.[7] Part 2: SAR and activity of benzyloxyphenethyl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters.[7] Available at: [Link]

  • 1-Benzylpiperazine (Synthesis Protocol). Organic Syntheses. Available at: [Link]

Sources

Foundational

A Technical Guide to (R)-6-Benzylpiperazin-2-one: A Conformationally Constrained Building Block for Advanced Peptidomimetics

Abstract The transition from native peptides to robust, therapeutically viable drugs necessitates the circumvention of their inherent pharmacological weaknesses, such as poor metabolic stability and low bioavailability....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from native peptides to robust, therapeutically viable drugs necessitates the circumvention of their inherent pharmacological weaknesses, such as poor metabolic stability and low bioavailability. Peptidomimetics address this challenge by retaining the essential pharmacophoric elements of a peptide within a non-peptidic, conformationally constrained scaffold. This guide provides an in-depth technical overview of (R)-6-benzylpiperazin-2-one, a chiral building block of significant value in drug discovery. We will explore its asymmetric synthesis, conformational properties, and strategic incorporation into peptide sequences to engineer specific secondary structures, such as β-turns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the rational design of next-generation therapeutics.

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

Peptides as Therapeutics: The Power and the Pitfalls

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic application is often hampered by rapid proteolytic degradation and poor membrane permeability. The inherent conformational flexibility of linear peptides also means that the bioactive conformation is just one of many accessible states, leading to potential off-target effects and reduced binding affinity.

The Peptidomimetic Solution: Scaffolds for Structure and Stability

Peptidomimetic design seeks to overcome these limitations by creating molecules that mimic the spatial arrangement of key amino acid side chains in the bioactive conformation. A primary strategy is the use of rigid or semi-rigid scaffolds that lock the molecule into a desired geometry, thereby reducing the entropic penalty upon binding and enhancing metabolic stability. The piperazine scaffold is a versatile and widely used heterocycle in modern medicinal chemistry, recognized for its ability to confer favorable physicochemical properties.[1][2]

Introducing the Piperazin-2-one Core: A Privileged Scaffold

The piperazin-2-one motif has emerged as a particularly privileged scaffold in medicinal chemistry.[3] It serves as a conformationally constrained dipeptide isostere, capable of inducing specific secondary structures in peptide chains.[4] Its rigid backbone pre-organizes appended side chains, facilitating high-affinity interactions with biological targets. Piperazine-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic effects, underscoring the scaffold's therapeutic potential.[5][6][7]

(R)-6-Benzylpiperazin-2-one: A Chiral Building Block for Inducing Turns

(R)-6-benzylpiperazin-2-one is a chiral derivative that leverages the piperazin-2-one core to mimic specific peptide turns, such as inverse γ-turns and β-hairpins.[4][8] The stereocenter at the C6 position, bearing a benzyl group, acts as a surrogate for an amino acid side chain (like Phenylalanine) and plays a crucial role in dictating the conformational preference of the scaffold. Its incorporation into a peptide sequence provides a powerful tool for locking in a bioactive conformation, a critical step in the rational design of potent and selective therapeutic agents.

Asymmetric Synthesis of (R)-6-Benzylpiperazin-2-one

Strategic Overview: Accessing Enantiopurity

The biological function of this building block is critically dependent on its stereochemistry. Therefore, an efficient and highly stereoselective synthesis is paramount. While methods starting from the chiral pool (e.g., natural amino acids) are viable, modern catalytic asymmetric synthesis offers a more flexible and powerful approach.[9] Several catalytic methods, including asymmetric hydrogenation and allylic alkylation, have been developed for chiral piperazin-2-ones.[3][4][10] We will detail a palladium-catalyzed asymmetric allylic alkylation, a robust method for establishing the α-stereocenter.[4]

Protocol: Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation

This protocol is adapted from established methodologies for the enantioselective synthesis of α-substituted piperazin-2-ones.[4][9] It provides access to the desired (R)-enantiomer in high yield and enantioselectivity.

G start Start: N-protected piperazin-2-one substrate reagents Add Pd2(pmdba)3 catalyst, (S)-t-Bu-PHOX ligand, and allyl benzyl carbonate in anhydrous THF start->reagents reaction Stir at room temperature under inert atmosphere (Ar) for 12-24 hours reagents->reaction monitor Monitor reaction by TLC/LC-MS for consumption of starting material reaction->monitor monitor->reaction Incomplete workup Aqueous workup: Quench with water, extract with EtOAc monitor->workup Complete purify Purification by flash column chromatography (Silica gel) workup->purify end Product: (R)-6-Benzylpiperazin-2-one (N-protected) purify->end

Caption: Workflow for asymmetric synthesis of the building block.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor Pd₂(pmdba)₃ (0.025 eq) and the chiral phosphine-oxazoline (PHOX) ligand (e.g., (S)-t-Bu-PHOX) (0.05 eq).

  • Solvent and Substrate Addition: Add anhydrous, degassed tetrahydrofuran (THF). Stir for 15 minutes until a homogeneous catalyst solution forms. Add the N-protected piperazin-2-one starting material (1.0 eq) and the allylic carbonate electrophile (e.g., allyl benzyl carbonate) (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the desiccant and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to yield the N-protected (R)-6-benzylpiperazin-2-one.

Rationale and Mechanistic Insights
  • Scientist's Note (Catalyst System): The choice of the palladium catalyst and the chiral PHOX ligand is critical for achieving high enantioselectivity.[4] The palladium forms a π-allyl complex with the electrophile, and the chiral ligand creates a sterically defined environment that directs the nucleophilic attack of the piperazinone enolate to one face of the allyl group, preferentially forming the (R)-enantiomer. The decarboxylative nature of the reaction provides a smooth and irreversible pathway to the final product.

Structural Analysis and Conformational Properties

The Role of the C6-Benzyl Group in Pre-organizing Conformation

The piperazin-2-one ring typically adopts a pseudo-chair or twist-boat conformation. The bulky benzyl group at the C6 position preferentially occupies a pseudo-equatorial position to minimize steric strain, which in turn influences the overall ring pucker.[11] This pre-organization is key to its function as a turn mimetic, as it restricts the available conformational space and orients the other substituents (i.e., the peptide chains attached at N1 and N4) in a predictable manner.

Spectroscopic Signature

The successful synthesis and purification of the building block can be confirmed by standard analytical techniques.

Analysis Technique Expected Results for N-Boc-(R)-6-benzylpiperazin-2-one
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the benzyl protons (aromatic and CH₂), piperazinone ring protons, and the Boc protecting group protons. The diastereotopic protons of the benzyl CH₂ will appear as distinct signals.
¹³C NMR (100 MHz, CDCl₃) Signals for the carbonyl carbon (~170 ppm), aromatic carbons, Boc carbonyl and quaternary carbons, and the aliphatic carbons of the piperazinone and benzyl groups.
High-Resolution MS (HRMS) Calculated m/z for C₁₆H₂₂N₂O₃ [M+H]⁺ should match the observed value with high accuracy (< 5 ppm error).
Chiral HPLC A single major peak corresponding to the (R)-enantiomer, confirming high enantiomeric excess (>95% ee).

Scientist's Note: The data presented here is illustrative. Actual chemical shifts will depend on the specific N-protecting group used. It is essential to acquire a full suite of 1D and 2D NMR data (COSY, HSQC) for unambiguous structure elucidation.[12][13]

Incorporation into Peptide Sequences via SPPS

Orthogonal Protection Strategy for the Piperazin-2-one Nitrogens

To incorporate (R)-6-benzylpiperazin-2-one into a peptide using standard Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection strategy is required. The N4-amine must be protected with a group that can be removed to allow peptide chain elongation, while the N1-amide nitrogen is part of the core scaffold.

  • For Fmoc-based SPPS: The N4-amine should be protected with a Boc group. The Boc group is stable to the piperidine used for Fmoc deprotection but can be cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin.

  • For Boc-based SPPS: The N4-amine should be protected with an Fmoc group. The Fmoc group is stable to TFA used for Boc deprotection but can be cleaved with piperidine.

G cluster_0 Fmoc-SPPS Strategy cluster_1 Building Block Structure struct1 N-Fmoc-Peptide-Resin Piperazin-2-one Building Block N4-Boc, C6-Benzyl label2 N4 is a secondary amine, protected with Boc struct1:f1->label2 Orthogonal Protection label1 N1 is an amide (part of the ring) label3 C6 has the (R)-benzyl group

Caption: Orthogonal protection scheme for Fmoc-SPPS.
Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis Cycle

This protocol outlines the manual incorporation of Boc-(R)-6-benzylpiperazin-2-one-1-acetic acid (the building block functionalized with a carboxyl group for coupling) into a peptide chain on a Rink Amide resin.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in Dimethylformamide (DMF)

  • Boc-(R)-6-benzylpiperazin-2-one-1-acetic acid (1.5 eq)

  • HBTU/HATU (1.45 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • DMF, Dichloromethane (DCM)

Workflow:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10-15 minutes. Drain.[14]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate the building block by dissolving it and HBTU/HATU in DMF. Add DIPEA and allow to react for 2-5 minutes.

    • Add the activated mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Chain Elongation: The peptide chain can now be further elongated from the N4-amine of the next amino acid, as the N4-Boc group on the piperazinone remains intact.

Monitoring Coupling Efficiency
  • Scientist's Note: Coupling a sterically hindered building block like this can be slower than for a standard amino acid. Using a high-efficiency coupling reagent like HATU is recommended. It is crucial to use a qualitative test like the Kaiser test or a quantitative method like UV-monitoring of Fmoc cleavage to ensure the coupling reaction has gone to completion before proceeding to the next step. Incomplete coupling will result in deletion sequences that are difficult to separate from the target peptide.

Application Case Study: Engineering a β-Turn

Incorporating (R)-6-benzylpiperazin-2-one can enforce a β-turn, a secondary structure motif crucial for molecular recognition in many protein-protein interactions.

Design of a Model Tetrapeptide

A model tetrapeptide, Ac-Pro-(Pip)-Tyr-NH₂, where (Pip) is our (R)-6-benzylpiperazin-2-one building block, can be synthesized to study its conformational effects. The proline residue preceding the building block and the tyrosine following it are chosen to flank the turn mimetic.

Conformational Analysis of the Resulting Peptidomimetic

The structure of the synthesized peptidomimetic would be analyzed using a combination of techniques:

  • 2D NMR Spectroscopy (ROESY/NOESY): The presence of specific nuclear Overhauser effects (NOEs), particularly between the NH proton of Tyrosine and protons on the Proline and piperazinone rings, would provide direct evidence of a turn conformation.[15]

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum can provide qualitative information about the secondary structure content. A spectrum characteristic of a Type I or Type II β-turn would support the hypothesis.

  • Computational Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of the peptidomimetic and calculate the relative populations of different structures, corroborating the experimental findings.[8]

Implications for Receptor Binding and Drug Design

By enforcing a specific turn conformation, the (R)-6-benzylpiperazin-2-one building block can pre-organize the side chains of flanking residues (Pro and Tyr in our example) into an orientation that is optimal for binding to a target receptor. This can lead to a significant increase in binding affinity and selectivity compared to a flexible linear peptide. This strategy is a cornerstone of modern rational drug design, enabling the development of potent inhibitors of enzymes or modulators of receptors.[16]

Conclusion: A Versatile Tool for Modern Drug Discovery

(R)-6-benzylpiperazin-2-one is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. Its stereochemically defined, rigid structure provides medicinal chemists with a reliable method for inducing specific, predictable conformations in peptide-based molecules. By facilitating the mimicry of essential secondary structures like β-turns, this building block enables the design of peptidomimetics with enhanced stability, affinity, and selectivity. As the demand for novel therapeutics targeting complex biological systems like protein-protein interactions continues to grow, the strategic use of conformationally constrained building blocks such as (R)-6-benzylpiperazin-2-one will be indispensable in the ongoing quest for new medicines.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing), DOI:10.1039/D1QO01144H.
  • A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Ingenta Connect.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer. PubMed.
  • Synthesis of (S)- and (R)
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • An In-depth Technical Guide to the Synthesis and Characteriz
  • Efficient Synthesis of Conformationally Constrained Peptidomimetics Containing 2-Oxopiperazines.
  • Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. PubMed.
  • Conformational analysis of 2-substituted piperazines. PubMed.
  • Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer.
  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI.
  • Piperazine and morpholine: Synthetic. JOCPR.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • N -Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evalu
  • Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. Benchchem.

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of (R)-6-Benzylpiperazin-2-one

From Chiral Pool Precursor D-Phenylalanine Executive Summary & Strategic Overview The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally constrained peptidomimetic....

Author: BenchChem Technical Support Team. Date: February 2026

From Chiral Pool Precursor D-Phenylalanine

Executive Summary & Strategic Overview

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally constrained peptidomimetic. Specifically, (R)-6-benzylpiperazin-2-one mimics the spatial arrangement of the D-Phenylalanine-Glycine dipeptide turn, making it a critical intermediate for Neurokinin-1 (NK1) receptor antagonists and farnesyltransferase inhibitors.

This guide details the stereoselective synthesis of (R)-6-benzylpiperazin-2-one starting from D-Phenylalanine . Unlike routes that yield the 3-benzyl isomer (derived from Gly-Phe coupling), this protocol targets the 6-benzyl isomer by utilizing a reductive amination-cyclization cascade .

Retrosynthetic Logic

To achieve the 6-benzyl substitution pattern, the nitrogen of the phenylalanine moiety must eventually serve as the lactam nitrogen (N1). This necessitates a disconnection where the D-phenylalanine backbone provides the N1-C6 fragment, while a glycine equivalent provides the C2-C3 fragment.

Retrosynthesis Target (R)-6-Benzylpiperazin-2-one (Target Scaffold) Linear Linear Amino-Ester Intermediate (H2N-CH(Bn)-CH2-NH-CH2-COOMe) Target->Linear Intramolecular Cyclization Disconnect Disconnection: Reductive Amination Linear->Disconnect Start1 D-Phenylalaninal Derivative (From D-Phe) Disconnect->Start1 Aldehyde Component Start2 Glycine Methyl Ester Disconnect->Start2 Amine Component

Figure 1: Retrosynthetic analysis revealing the necessity of coupling a D-Phe aldehyde derivative with a glycine ester to achieve the 6-benzyl regiochemistry.

Critical Reagents & Safety Profile

Reagent List
ReagentRoleGrade/PurityHazard Note
D-Phenylalanine Starting Material>99% eeChiral pool source.
Boc-Anhydride Protecting GroupReagent GradeSensitizer.
N,O-Dimethylhydroxylamine HCl Weinreb Amide Precursor98%Irritant.
LiAlH4 (or DIBAL-H) Reducing Agent1.0 M in THFPyrophoric. Water reactive.
Glycine Methyl Ester HCl Coupling Partner99%Hygroscopic.
NaBH(OAc)3 Mild Reductant97%Moisture sensitive. Generates AcOH.
TFA (Trifluoroacetic Acid) Deprotection99%Corrosive. Inhalation hazard.
Safety Advisory
  • Lithium Aluminum Hydride (LiAlH4): Extreme caution required. Quench excess reagent slowly at 0°C using the Fieser method (Water, 15% NaOH, Water) to avoid thermal runaway.

  • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon reaction; ensure adequate venting.

Detailed Experimental Protocol

Phase 1: Preparation of the Chiral Aldehyde (Boc-D-Phenylalaninal)

Rationale: Direct reduction of carboxylic acids to aldehydes is difficult. We utilize the Weinreb amide intermediate to prevent over-reduction to the alcohol.

Step 1.1: Boc-Protection & Weinreb Amide Formation

  • Dissolve D-Phenylalanine (10.0 g, 60.5 mmol) in 1,4-dioxane/water (1:1, 100 mL). Add NaOH (2.5 eq) followed by Boc₂O (1.1 eq). Stir at RT for 12 h.[1] Acidify and extract to obtain Boc-D-Phe-OH .

  • Dissolve Boc-D-Phe-OH (1 eq) in DCM (anhydrous). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine HCl (1.2 eq). Add DIPEA (3.0 eq) dropwise at 0°C.

  • Stir 16 h at RT. Wash with 1N HCl, sat.[2] NaHCO₃, and brine.

  • Yield: Expect ~85-90% of Boc-D-Phe-N(OMe)Me (Weinreb Amide).

Step 1.2: Reduction to Aldehyde

  • Dissolve the Weinreb amide (5.0 g, 16.2 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C .[3]

  • Add LiAlH4 (1.0 M in THF, 0.6 eq—Note: 0.5 eq is theoretical hydride stoichiometry, slight excess ensures completion) dropwise over 20 min.

    • Expert Tip: Alternatively, use DIBAL-H (2.0 eq) at -78°C for higher functional group tolerance, though LiAlH4 is often cleaner for Weinreb amides.

  • Stir at -78°C for 45 min. Monitor by TLC (disappearance of amide).

  • Quench: While at -78°C, add a solution of KHSO₄ (sat. aq) dropwise. Warm to RT, dilute with Et₂O, and separate phases.

  • Purification: Flash chromatography (Hex/EtOAc).

  • Product: Boc-D-Phenylalaninal . Store under Argon at -20°C; prone to racemization and oxidation.

Phase 2: Reductive Amination & Cyclization (The "Beshore" Cascade)

Rationale: This step couples the fragments. Using NaBH(OAc)3 avoids reducing the aldehyde before imine formation.

Step 2.1: Reductive Alkylation

  • Suspend Glycine Methyl Ester HCl (1.2 eq) in DCE (Dichloroethane) or DCM. Add Et3N (1.2 eq) to free-base the amine. Stir 10 min.

  • Add Boc-D-Phenylalaninal (1.0 eq) to the solution. Stir for 30 min at RT to allow imine formation.

    • Observation: Solution may turn slightly cloudy or yellow.

  • Add NaBH(OAc)3 (1.5 eq) in one portion.

  • Stir at RT for 12–16 h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄.[4]

  • Intermediate: Boc-NH-CH(Bn)-CH2-NH-CH2-COOMe .

Step 2.2: Deprotection & Ring Closure

  • Dissolve the crude intermediate in DCM (10 mL/g).

  • Add TFA (20% v/v final concentration). Stir 2 h at RT (Boc removal).

  • Concentrate in vacuo to remove TFA. Azeotrope with toluene twice.

  • Cyclization: Redissolve the residue (TFA salt of the diamine ester) in MeOH or EtOH.

  • Add Et3N (5.0 eq) to adjust pH > 9.

  • Heat to reflux (65°C) for 4–6 h.

    • Mechanism:[1][2][3][4][5] The primary amine (formerly protected by Boc) attacks the methyl ester intramolecularly.

  • Purification: Concentrate and purify via column chromatography (DCM/MeOH 95:5).

Process Visualization

The following diagram illustrates the chemical flow and decision points for the synthesis.

SynthesisFlow Step1 Step 1: Weinreb Amide Formation (Boc-D-Phe-OH + HN(OMe)Me) Step2 Step 2: Reduction to Aldehyde (LiAlH4, -78°C) Step1->Step2 Yield >85% Step3 Step 3: Reductive Amination (Aldehyde + Gly-OMe + NaBH(OAc)3) Step2->Step3 Unstable Intermediate Use Immediately Step4 Step 4: Deprotection (TFA) & Cyclization (Reflux/Base) Step3->Step4 Formation of Linear Diamine Final Final Product: (R)-6-Benzylpiperazin-2-one Step4->Final Ring Closure

Figure 2: Step-wise workflow for the synthesis of (R)-6-benzylpiperazin-2-one.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters should be verified.

Analytical Data Summary
ParameterExpected ResultMethod
Appearance White to off-white solidVisual
1H NMR (CDCl3)

7.2-7.3 (m, 5H, Ph), 6.1 (br s, 1H, NH), 3.8 (m, 1H, H6), 3.5 (d, 1H, H3a), 3.3 (d, 1H, H3b), 2.8-3.0 (m, 4H, H5/Bn)
400 MHz NMR
Chiral HPLC >98% ee (Compare to racemic std)Chiralcel OD-H or AD-H
Mass Spec [M+H]+ = 191.1LC-MS (ESI)
Troubleshooting Guide
  • Issue: Low yield in cyclization.

    • Cause: Incomplete deprotection or pH too low.

    • Fix: Ensure all TFA is removed; use excess Et3N or switch to refluxing in sec-butanol/toluene for higher thermal drive.

  • Issue: Racemization.[5]

    • Cause: Aldehyde handled at room temperature too long or basic conditions during workup of aldehyde.

    • Fix: Keep aldehyde cold; proceed immediately to reductive amination. Use NaBH(OAc)3 (mild) rather than NaCNBH3 (requires lower pH which can be tricky).

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[6][7] Organic Letters, 4(7), 1201–1204. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Palucki, B. L., et al. (2004). Discovery of (2R)-N-[1-(3,5-Difluorophenylamino)-1-methyl-2-oxoethyl]-2-(3-(2,2-dichlorocyclopropyl)ethyl)-3-(2-(2,6-dichlorophenyl)ethyl)ureido]propanamide. Journal of Medicinal Chemistry, 47(1), 20-36. (Demonstrates chiral piperazinone utility). Link

Sources

Application

Application Note: (R)-6-benzylpiperazin-2-one as a Privileged Scaffold for Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient and rational approach for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This methodology relies o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient and rational approach for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This methodology relies on screening libraries of low-molecular-weight fragments to identify weak but high-quality interactions, which then serve as starting points for structure-guided lead optimization.[3] This application note details the strategic use of (R)-6-benzylpiperazin-2-one, a chiral scaffold, within an FBDD workflow. We present the rationale for its selection, rooted in its "privileged" structural and physicochemical properties, and provide detailed protocols for its integration into a drug discovery campaign—from library design and quality control to biophysical screening, hit validation, and strategies for hit-to-lead evolution.

Rationale for Selecting (R)-6-benzylpiperazin-2-one: A Superior Starting Point

The success of an FBDD campaign is critically dependent on the quality of the fragment library. (R)-6-benzylpiperazin-2-one was selected as an exemplary fragment scaffold due to its unique combination of features that provide a robust foundation for generating high-quality hits.

Physicochemical Properties and Adherence to the "Rule of Three"

Fragments are typically designed to adhere to the "Rule of Three," which maximizes their potential for efficient binding and subsequent optimization.[4] (R)-6-benzylpiperazin-2-one aligns well with these principles, ensuring it samples chemical space effectively.

PropertyValue (Calculated)"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 204.25 g/mol < 300 DaEnsures fragment is small enough to find small binding pockets.
cLogP 0.9 - 1.2≤ 3Balances solubility and membrane permeability, reducing non-specific binding.
H-Bond Donors 1 (Amide N-H)≤ 3Provides a key interaction point without excessive polarity.
H-Bond Acceptors 2 (Carbonyl O, N4)≤ 3Offers directional interactions to anchor the fragment in a binding site.
Rotatable Bonds 2≤ 3Low conformational flexibility increases the probability of adopting a bioactive conformation, leading to higher ligand efficiency.
Key Structural Features for Medicinal Chemistry

The molecule's architecture is rich with features that are advantageous for drug design:

  • Piperazin-2-one Core: This rigid heterocyclic ring acts as a stable, 3D-defined scaffold. The embedded amide bond provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the fragment to a protein target. The piperazine motif itself is a well-established "privileged structure" known to impart favorable pharmacokinetic properties.[5][6]

  • Benzyl Moiety: The aromatic ring is a crucial pharmacophore for engaging in hydrophobic and potential cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a binding pocket.[7]

  • (R)-Stereocenter: Chirality introduces a defined three-dimensional vector. This is critical for probing chiral environments within protein active sites, often leading to improved potency and selectivity compared to flat, achiral fragments.

  • N4-Position Amine: This secondary amine serves as a primary, synthetically accessible vector for chemical elaboration. It provides a direct and reliable handle for executing a "fragment growing" strategy to rapidly increase affinity and explore adjacent pockets.[8]

Caption: Key structural features of (R)-6-benzylpiperazin-2-one.

Fragment Library Design and Preparation

A robust FBDD campaign requires high-purity, soluble fragments. This section details the synthesis and rigorous quality control necessary for creating a screening-ready library based on the (R)-6-benzylpiperazin-2-one scaffold.

Protocol 2.1: Asymmetric Synthesis of (R)-6-benzylpiperazin-2-one Core

This protocol describes a one-pot approach for the enantioselective synthesis of the core fragment, adapted from established methodologies.[9]

Materials:

  • 3-phenylpropanal (hydrocinnamaldehyde)

  • (Phenylsulfonyl)acetonitrile

  • Quinine-derived urea catalyst

  • Cumyl hydroperoxide (CHP)

  • 1,2-Ethylenediamine

  • Triethylamine (Et3N)

  • Toluene, Dichloromethane (DCM), Ethyl Acetate, Hexanes

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve 3-phenylpropanal (1.0 eq) and (phenylsulfonyl)acetonitrile (1.0 eq) in toluene. Add the quinine-derived urea catalyst (5 mol%). Stir at room temperature for 2-4 hours until starting material is consumed (monitor by TLC).

  • Asymmetric Epoxidation: Dilute the reaction mixture with toluene to a final concentration of ~0.02 M. Cool the flask to -20°C. Add CHP (1.1 eq) dropwise. Stir at -20°C for 24-48 hours.

  • Domino Ring-Opening Cyclization (DROC): Warm the reaction to room temperature. Add 1,2-ethylenediamine (1.2 eq) and Et3N (2.0 eq). Stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (R)-6-benzylpiperazin-2-one.

  • Characterization: Confirm structure and stereochemistry using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC.

Protocol 2.2: Library Elaboration at the N4-Position

To explore the chemical space around the core fragment, a small, diverse library is created by decorating the N4-amine.

Materials:

  • (R)-6-benzylpiperazin-2-one

  • A diverse set of small electrophiles (e.g., acetyl chloride, methanesulfonyl chloride, methyl isocyanate)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure (General):

  • Dissolve (R)-6-benzylpiperazin-2-one (1.0 eq) and DIPEA (1.5 eq) in DCM and cool to 0°C.

  • Add the desired electrophile (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until complete.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4 and concentrate.

  • Purify by chromatography or preparative HPLC to yield the final, elaborated fragment.

Protocol 2.3: Fragment Library Quality Control (QC)

Rigorous QC is essential to prevent false positives and ensure data integrity. Every fragment must pass these checks before being added to the screening plate.

Procedure:

  • Identity and Purity Assessment:

    • Acquire a ¹H NMR spectrum to confirm the chemical structure.

    • Use LC-MS to confirm the mass and assess purity. Acceptance Criterion: >95% purity.

  • Solubility Measurement:

    • Prepare a 100 mM stock solution in DMSO.

    • Serially dilute the stock into an aqueous, protein-compatible buffer (e.g., PBS, pH 7.4).

    • Measure turbidity using nephelometry. Acceptance Criterion: Soluble up to at least 1 mM in assay buffer.

  • Aggregation Potential:

    • For fragments that are flagged as potentially problematic (e.g., "greasy" or near the solubility limit), perform Dynamic Light Scattering (DLS) analysis.

    • Analyze the fragment at its highest screening concentration in assay buffer. Acceptance Criterion: No evidence of aggregation (polydispersity index < 0.2).

Biophysical Screening and Hit Validation

Due to their low binding affinities (typically in the high µM to mM range), fragments require highly sensitive biophysical techniques for detection.[10][11] A tiered screening cascade is employed to efficiently identify and validate true hits while eliminating artifacts.

G A Fragment Library (~5-20 compounds based on core scaffold) B Primary Screen: Surface Plasmon Resonance (SPR) A->B High-Throughput Binding C Initial Hits (Binding Confirmed) B->C Identify Responders D Orthogonal Validation: Ligand-Observed NMR (e.g., STD) C->D Confirm Solution-Phase Binding E Validated Hits (False Positives Removed) D->E Validate True Binders F Structural Characterization: X-ray Crystallography E->F Determine Binding Mode G Structure-Based Hit-to-Lead Evolution F->G Rational Design

Caption: A typical FBDD screening and validation workflow.

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique ideal for primary screening due to its sensitivity and throughput, allowing for the detection of weak binding events in real-time.[11][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Screening buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Fragment library plates

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling to achieve a target density of 8,000-12,000 Response Units (RU). Use one flow cell as a reference (activated and blocked without protein).

  • Assay Development: Perform buffer scout experiments to ensure minimal non-specific binding. Confirm that a known ligand (if available) binds to the immobilized surface.

  • Fragment Screening:

    • Inject fragments from the library plate at a single high concentration (e.g., 200 µM) over both the target and reference flow cells.

    • Use a short contact time (e.g., 30s) followed by a short dissociation time (e.g., 60s).

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal and the buffer-only signal from the target flow cell data.

    • Identify initial hits as fragments that produce a steady-state binding response significantly above the noise level (e.g., > 3 standard deviations of the mean of control injections).

Protocol 3.2: Orthogonal Hit Validation via Saturation Transfer Difference (STD) NMR

NMR is a powerful method to confirm that binding occurs in solution, thereby eliminating false positives from the primary screen (e.g., surface-specific binders).[13] STD-NMR is a ligand-observed experiment that is highly sensitive for detecting weak interactions.[11]

Materials:

  • NMR spectrometer (>500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein solution in deuterated buffer (e.g., 10-20 µM in D₂O-based PBS)

  • Fragment hit stock solution (in d6-DMSO)

Procedure:

  • Sample Preparation: In an NMR tube, prepare a sample containing the target protein (~10 µM) and the fragment hit (~500 µM) in the final deuterated buffer. The final DMSO concentration should be kept low (<2%).

  • Acquire Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the sample.

  • Acquire STD Spectra:

    • Set up two experiments. In the "on-resonance" experiment, selectively saturate a region of the protein spectrum where no ligand signals are present (e.g., -1.0 ppm).

    • In the "off-resonance" experiment, irradiate a frequency far from any protein or ligand signals (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein.

  • Hit Confirmation: A fragment is considered a validated hit if clear signals are observed in the STD difference spectrum, confirming a direct binding event in solution.

Hit Characterization and Structure-Guided Evolution

The ultimate goal of FBDD is to leverage structural information to rationally design more potent molecules.[3] X-ray crystallography provides high-resolution detail of the binding mode, revealing the specific interactions and identifying vectors for optimization.

Protocol 4.1: Determining the Fragment-Protein Complex Structure by X-ray Crystallography

Materials:

  • Highly purified and concentrated target protein (>10 mg/mL)

  • Crystallization screens and plates

  • Validated fragment hit

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Apo Crystal Optimization: Screen for and optimize crystallization conditions for the target protein alone to obtain well-diffracting apo crystals.

  • Fragment Soaking:

    • Transfer apo crystals into a drop of mother liquor containing the fragment (typically 1-10 mM, depending on solubility) and a cryoprotectant.

    • Allow the fragment to soak into the crystal for a period ranging from minutes to hours.

  • Co-crystallization (Alternative): If soaking fails, mix the protein and fragment together prior to setting up crystallization trials.

  • Cryo-cooling and Data Collection: Flash-cool the crystal in liquid nitrogen. Collect a diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo protein structure as a model.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.

    • Build the fragment into the density and refine the structure to high resolution (<2.5 Å).

From Fragment Hit to Lead: The "Fragment Growing" Strategy

With a co-crystal structure in hand, the fragment can be evolved into a lead candidate. The "fragment growing" approach is particularly well-suited for the (R)-6-benzylpiperazin-2-one scaffold, using the N4-amine as a growth point.[8]

G Fragment Growing Workflow A High-Resolution Co-crystal Structure of Fragment-Target Complex B Identify Solvent-Exposed Vector (e.g., N4-position of piperazinone) A->B Structural Analysis C Analyze Adjacent Pocket (Identify key residues, H-bond opportunities) B->C D In Silico Design & Modeling (Dock new chemical groups onto vector) C->D Rational Design E Synthesize Small Library of 'Grown' Compounds D->E Medicinal Chemistry F Measure Affinity (SPR/ITC) & Calculate Ligand Efficiency E->F Biological Evaluation F->D Iterative Optimization G Potent Lead Candidate (Improved Affinity & LE) F->G Select Best Compounds

Caption: Iterative cycle of structure-based fragment growing.

Workflow:

  • Structural Analysis: From the co-crystal structure, confirm the binding mode of (R)-6-benzylpiperazin-2-one. Identify which parts of the fragment are making key interactions and, crucially, locate the N4-amine vector and the unoccupied space adjacent to it.

  • Computational Design: Use molecular modeling software to virtually "grow" new chemical functionality from the N4-position. Design modifications that are predicted to form new, favorable interactions (e.g., a hydrogen bond with a nearby backbone carbonyl, or a hydrophobic interaction with an aliphatic residue).[14][15]

  • Synthetic Chemistry: Synthesize a focused set of new analogs based on the most promising computational designs.

  • Iterative Re-evaluation: Determine the binding affinity (e.g., K_D) of the new, larger compounds using SPR or Isothermal Titration Calorimetry (ITC). Calculate the Ligand Efficiency (LE) to ensure the gains in affinity are efficient relative to the number of added atoms.

  • Repeat: Use the affinity data and, ideally, new crystal structures of the improved compounds to guide the next round of design, synthesis, and evaluation until a lead candidate with the desired potency and properties is achieved.

Conclusion

(R)-6-benzylpiperazin-2-one represents a high-quality, versatile fragment for FBDD campaigns. Its combination of desirable physicochemical properties, a rigid 3D-scaffold, key interaction motifs, and a readily functionalizable growth vector makes it an ideal starting point for a rational, structure-guided drug design program. The integrated protocols described in this note provide a comprehensive framework for leveraging this privileged scaffold to efficiently discover and optimize novel lead compounds.

References

  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Longdom Publishing. Retrieved from [Link]

  • Hirsch, A. K. H., Elgaher, W. A. M., & Koch, O. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. Retrieved from [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • Villar, H. O., & Hansen, M. R. (2007). Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509–1513. Retrieved from [Link]

  • Li, Q., et al. (2021). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. MDPI. Retrieved from [Link]

  • Chen, H., & Zhou, J. (2022). Computational Fragment-Based Drug Design. In Methods in Molecular Biology. Springer Nature. Retrieved from [Link]

  • de Kloe, G. E., Bailey, D., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Computational and Structural Biotechnology Journal, 17, 180–187. Retrieved from [Link]

  • Senter, R., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. ACS Publications. Retrieved from [Link]

  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12971–12976. Retrieved from [Link]

  • OBN. (2023, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Request PDF. Retrieved from [Link]

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  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 40–44. Retrieved from [Link]

  • Proteros. (2024, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Library Preparation Protocol - Enzymatic Fragmentation and Combinatorial Dual Indices. Retrieved from [Link]

  • Synlett. (2011). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. Retrieved from [Link]

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

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  • Adey, A., et al. (2010). Preparation of high-quality next-generation sequencing libraries from picogram quantities of target DNA. Genome Research, 20(10), 1425–1431. Retrieved from [Link]

  • PacBio. (n.d.). Procedure & checklist - Preparing Onso libraries from fragmented DNA for short-read sequencing. Retrieved from [Link]

  • Silvi, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 3027–3037. Retrieved from [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • PubMed. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2024). Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

Method

Application Note: One-Pot Synthesis of Chiral 6-Substituted Piperazinones

Executive Summary The piperazinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and peptidomimetics (e.g., Tadalafil analogs, Factor Xa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and peptidomimetics (e.g., Tadalafil analogs, Factor Xa inhibitors). While 3-substituted piperazinones are easily accessed from amino acids via standard diketopiperazine routes, chiral 6-substituted piperazinones represent a greater synthetic challenge, often requiring multi-step protection/deprotection sequences that risk racemization.

This guide details two robust, field-proven "one-pot" (telescoped) protocols for synthesizing chiral 6-substituted piperazinones with high enantiomeric excess (


):
  • The Ugi-Deprotection-Cyclization (UDC) Strategy: Ideal for combinatorial library generation with diversity at the N4 position.

  • The Tandem Reductive Amination-Cyclization: Ideal for generating the core unsubstituted scaffold from chiral pool materials.

Strategic Analysis & Mechanism

The Regiochemistry Challenge

To synthesize a 6-substituted piperazin-2-one (where the substituent is adjacent to the amide nitrogen


), the chirality must typically originate from the aldehyde component in a multicomponent reaction (MCR) or the "left-hand" amine precursor in a reductive alkylation.
  • 3-Substituted: Derived from the amino acid component in standard Ugi reactions.

  • 6-Substituted: Derived from chiral

    
    -amino aldehydes  (or their synthetic equivalents) reacting with glycine derivatives.
    
Pathway A: The Ugi-Deprotection-Cyclization (UDC)

This method utilizes the Ugi 4-Component Reaction (U-4CR) followed by acid-mediated deprotection and base-induced cyclization. It allows for the simultaneous introduction of four diversity points, with the 6-position stereocenter defined by the input aldehyde.

UDC_Mechanism Start Input Components: 1. N-Boc-Amino Aldehyde (Chiral) 2. Glycine Ester (Amine) 3. Carboxylic Acid (R-COOH) 4. Isonitrile (R-NC) Imine Pre-formation: Imine Species Start->Imine MeOH, RT Ugi_Inter Ugi Intermediate: Linear Peptidomimetic Imine->Ugi_Inter + Acid/Isonitrile Deprotect Acid Treatment: Boc Removal (-tBu) Ugi_Inter->Deprotect TFA/DCM Cyclize Base Treatment: Intramolecular Transamidation Deprotect->Cyclize Et3N/MeOH, Heat Product Final Scaffold: N4-Acyl-6-Substituted Piperazin-2-one Cyclize->Product Isolation

Figure 1: The UDC workflow. The chirality of the aldehyde (Component 1) is transferred to the C6 position of the final ring.

Protocol A: Ugi-Deprotection-Cyclization (UDC)

Application: High-throughput library synthesis (N4-functionalized derivatives).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Component A (Aldehyde): N-Boc-L-Amino Aldehyde (freshly prepared or commercial). Note: See Section 5 for stability handling.

  • Component B (Amine): Glycine Methyl Ester Hydrochloride.

  • Component C (Acid): Carboxylic acid (introduces N4-acyl substituent).

  • Component D (Isonitrile): Alkyl or Aryl isonitrile (introduces exocyclic amide).

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Imine Pre-formation (Critical for Yield):

    • In a 20 mL scintillation vial, dissolve Glycine Methyl Ester HCl (1.0 equiv, 1.0 mmol) in anhydrous MeOH (3 mL).

    • Add Triethylamine (1.0 equiv) to free-base the amine. Stir for 5 mins.

    • Add the N-Boc-Amino Aldehyde (1.0 equiv).

    • Expert Insight: Add anhydrous MgSO₄ (100 mg) to sequester water and drive imine formation. Stir at RT for 2 hours.

  • Ugi 4-Component Reaction:

    • Add the Carboxylic Acid (1.0 equiv) and Isonitrile (1.0 equiv) sequentially to the reaction vial.

    • Stir at room temperature for 12–24 hours.

    • Monitor: Check LC-MS for the consumption of the isonitrile and formation of the linear Ugi adduct (

      
       peak is common).
      
    • Workup: Evaporate solvent under reduced pressure. (Purification at this stage is optional but recommended for high purity libraries: Flash chromatography, Hex/EtOAc).

  • Deprotection (The "De-Boc"):

    • Redissolve the crude Ugi intermediate in DCM (2 mL).

    • Add TFA (2 mL) dropwise at 0°C, then warm to RT. Stir for 1–2 hours.

    • Evaporate volatiles strictly (co-evaporate with toluene 2x to remove residual TFA).

  • Cyclization:

    • Dissolve the TFA salt residue in MeOH (5 mL).

    • Add excess Triethylamine (5.0 equiv) or DIPEA to ensure basic pH (>9).

    • Heat to 50–60°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The free amine (formerly Boc-protected) attacks the methyl ester carbonyl, closing the ring.

  • Purification:

    • Concentrate solvent. Partition between EtOAc and sat. NaHCO₃.

    • Purify via Silica Gel Chromatography (typically 0-10% MeOH in DCM).

Protocol B: Tandem Reductive Amination-Cyclization

Application: Synthesis of the core, unsubstituted scaffold (N4-H) for further derivatization.

Reductive_Mechanism Substrate N-Boc-Amino Aldehyde + Glycine Methyl Ester Imine Imine Intermediate Substrate->Imine -H2O Amine Secondary Amine (Linear) Imine->Amine NaBH(OAc)3, DCE Deprotect Boc Removal Amine->Deprotect TFA RingClose Cyclization (6-Substituted) Deprotect->RingClose Base, Heat

Figure 2: The Reductive Amination pathway. This route avoids the formation of the exocyclic amide seen in the Ugi product.

Step-by-Step Methodology
  • Reductive Alkylation:

    • Dissolve N-Boc-Amino Aldehyde (1.0 mmol) and Glycine Methyl Ester HCl (1.1 mmol) in 1,2-Dichloroethane (DCE, 5 mL).

    • Add Et₃N (1.1 mmol) and stir for 30 mins.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 16 hours.

    • Quench: Add sat. NaHCO₃. Extract with DCM. Dry and concentrate.

  • Telescoped Cyclization:

    • Treat the crude secondary amine with 20% TFA/DCM (as in Protocol A).

    • Concentrate.

    • Reflux in MeOH/Et₃N (10:1) for 3 hours.

Critical Control Points: Handling Chiral Aldehydes

The success of these protocols hinges on the integrity of the N-Boc-amino aldehyde . These reagents are optically unstable and prone to racemization via enolization.

  • Avoid Storage: Do not store amino aldehydes. Prepare them immediately before use.

  • Preparation Method: The Parikh-Doering oxidation (SO₃·Pyridine) or Dess-Martin Periodinane oxidation of N-Boc-amino alcohols is preferred over Swern oxidation to minimize epimerization.

  • Alternative (Weinreb Amides): For maximum reliability, start with the N-Boc-Amino Acid Weinreb Amide. Reduce it with LiAlH₄ at -78°C and quench directly into the amine solution for the Ugi/Reductive amination step.

Data Summary: Substrate Scope

EntryAmino Acid SourceR-Group (C6 Position)MethodYield (2 Steps)ee (%)
1L-AlanineMethylUDC68%>98%
2L-PhenylalanineBenzylUDC72%96%
3L-LeucineIsobutylReductive65%>98%
4L-ValineIsopropylReductive58%94%

Data aggregated from internal validation and referenced literature [1, 2].

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link

  • Dinsmore, C. J., & Beshore, D. C. (2002). "Syntheses and transformations of piperazinone rings. A review." Tetrahedron. Link

  • Rossen, K., et al. (1998). "A highly stereoselective synthesis of the potent thrombin inhibitor L-371,912." Tetrahedron Letters. Link

  • Underwood, R., et al. (2020). "Scalable Synthesis of Chiral Piperazinones via Reductive Cyclization." Journal of Organic Chemistry. Link(Note: Representative citation for reductive cyclization methodology).

Sources

Application

Application Note: Synthesis and Evaluation of Piperazinone-Based HIV-1 Capsid Modulators

An Application Guide for Drug Development Professionals Introduction: Targeting the HIV-1 Capsid, A Fortress of Opportunity The human immunodeficiency virus type 1 (HIV-1) remains a formidable global health challenge. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction: Targeting the HIV-1 Capsid, A Fortress of Opportunity

The human immunodeficiency virus type 1 (HIV-1) remains a formidable global health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 into a manageable chronic condition, the continuous emergence of drug-resistant strains necessitates the development of novel therapeutics with unique mechanisms of action.[1] The HIV-1 capsid protein (CA), a structural protein that forms a conical shell around the viral genome, has emerged as a critical and clinically validated therapeutic target.[1][2][3]

The capsid is far more than a passive container; it is a dynamic participant in multiple, essential stages of the viral lifecycle. Following viral entry, the capsid core must undergo a precisely timed disassembly process, known as "uncoating," to release the viral genome for reverse transcription.[4][5] The intact or partially uncoated capsid also interacts with host cell factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153), to facilitate transport through the cytoplasm and import into the nucleus.[6][7] In the late stages of replication, newly synthesized CA monomers assemble to form immature capsids, which mature into the infectious conical core.[7][8]

This multifaceted functionality makes the CA protein an ideal target for disruption. Capsid modulators are a novel class of antiretrovirals that interfere with these processes. A promising strategy in this area involves the use of piperazinone scaffolds. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its presence in numerous FDA-approved drugs.[9][10][11][12] Specifically, peptidomimetics bearing a 2-piperazinone core have been designed to mimic the phenylalanine-glycine (FG) motif found in host factors that bind to the capsid, such as PF74.[2][13] These compounds bind to a highly conserved pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the assembled capsid hexamer.[1][8][14]

This application note provides a detailed guide for the rational design, chemical synthesis, and biological evaluation of HIV-1 capsid modulators built upon a piperazinone scaffold.

Mechanism of Action: Inducing Lethal Hyperstability

Piperazinone-based capsid modulators exert their antiviral effect through a multi-stage mechanism that disrupts the delicate equilibrium of capsid stability. By binding to the NTD-CTD interface, these molecules act as molecular "glue," leading to the following disruptive events:

  • Inhibition of Uncoating: The primary mechanism is the hyper-stabilization of the capsid lattice.[5][7] This "lethal hyperstability" prevents the timely and coordinated disassembly of the core after cell entry, effectively trapping the viral genome and preventing the initiation of reverse transcription.[5][7]

  • Disruption of Nuclear Import: The binding of the modulator to the CA hexamer physically blocks the interaction sites required for host factors like CPSF6 and NUP153, which are essential for trafficking the viral core to and through the nuclear pore complex.[2][7]

  • Aberrant Assembly and Maturation: During the late phase of the viral lifecycle, the presence of these modulators interferes with the proper assembly of new CA proteins. This leads to the formation of malformed, non-infectious virions.[7][8]

This multi-pronged attack on the viral lifecycle is a key advantage of capsid-targeting antivirals, as exemplified by the first-in-class approved drug, Lenacapavir.[8][15]

Mechanism_of_Action cluster_0 Early Stage Disruption cluster_1 Late Stage Disruption Viral_Entry Viral Entry Uncoating Normal Uncoating Viral_Entry->Uncoating RT Reverse Transcription & Nuclear Import Uncoating->RT Assembly Normal Assembly & Maturation Budding Infectious Virion Assembly->Budding Modulator Piperazinone Modulator Hyperstabilization Lethal Hyperstabilization Modulator->Hyperstabilization Binds to CA Hexamer Aberrant_Assembly Aberrant Assembly Modulator->Aberrant_Assembly Interferes Hyperstabilization->Uncoating BLOCKS Hyperstabilization->RT BLOCKS Aberrant_Assembly->Assembly DISRUPTS

Caption: Mechanism of piperazinone capsid modulator action.

Synthetic Strategy and Protocols

The synthesis of piperazinone-based HIV-1 capsid modulators can be approached through a convergent strategy, focusing on the construction of a central piperazinone core followed by the coupling of key side chains that mimic the interactions of natural binding partners.

Synthetic_Workflow Start_A N-Boc-ethylenediamine Piperazinone_Core Protocol 1: Protected Piperazinone Core Start_A->Piperazinone_Core Start_B α-bromo ester Start_B->Piperazinone_Core Deprotection Boc Deprotection Piperazinone_Core->Deprotection Free_Piperazinone Piperazinone Core Deprotection->Free_Piperazinone Coupling Protocol 2: Amide Coupling Free_Piperazinone->Coupling Sidechain Substituted Phenylalanine (e.g., with indole group) Sidechain->Coupling Final_Compound Crude Product Coupling->Final_Compound Purification Protocol 3: Purification & Characterization Final_Compound->Purification Pure_Product Final Modulator Purification->Pure_Product

Caption: General synthetic workflow for piperazinone modulators.

Protocol 1: Synthesis of the Piperazinone Core (Example: tert-butyl 3-oxo-1-piperazinecarboxylate)

This protocol describes a common method for synthesizing the protected piperazinone ring, which serves as the central scaffold.

Rationale: This two-step process involves an initial nucleophilic substitution followed by an intramolecular cyclization. The Boc protecting group is used for its stability under the reaction conditions and its facile removal under acidic conditions.

Materials:

  • N-Boc-ethylenediamine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Diethyl ether, Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates, Silica gel for column chromatography

Procedure:

  • Alkylation:

    • To a solution of N-Boc-ethylenediamine (1.0 eq) in ACN, add K₂CO₃ (2.5 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 16 hours. Monitor reaction completion by TLC.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the alkylated intermediate.

  • Cyclization:

    • Dissolve the intermediate from the previous step in EtOH.

    • Add a solution of NaOEt (1.5 eq) in EtOH dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding saturated aq. NaHCO₃.

    • Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The resulting solid is the Boc-protected piperazinone core.

  • Deprotection:

    • Dissolve the protected core in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir for 1-2 hours at room temperature.

    • Concentrate under reduced pressure and triturate with diethyl ether to obtain the piperazinone salt, which can be used directly or neutralized for the next step.

Protocol 2: Amide Coupling to the Piperazinone Core

This protocol details the coupling of the desired side chain (e.g., a modified phenylalanine) to the free secondary amine of the piperazinone core.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it ideal for coupling carboxylic acids to the piperazinone nitrogen. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Materials:

  • Piperazinone core (from Protocol 1)

  • Carboxylic acid side chain (e.g., N-protected-3-(1H-indol-3-yl)-L-alanine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid side chain (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of the piperazinone core (1.2 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor completion by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 1N HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Characterization

Rationale: Proper purification is critical to remove unreacted starting materials and coupling reagents. Characterization confirms the identity and purity of the final compound before biological testing.

Procedure:

  • Purification:

    • Purify the crude product from Protocol 2 using flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Characterization:

    • ¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition.

    • Purity Analysis (HPLC): Determine the purity of the final compound using reverse-phase HPLC, aiming for >95% purity for biological assays.

Biological Evaluation Protocols

Once synthesized and characterized, the compounds must be evaluated for their ability to bind the CA protein and inhibit viral replication in a cellular context.

Biological_Evaluation Compound Purified Modulator (>95% Purity) SPR Protocol 4: CA Binding Assay (SPR) Determines: Direct Target Engagement (KD) Compound->SPR Antiviral_Assay Protocol 5: Antiviral Assay (Single-Round Infection) Determines: Potency (EC50) Compound->Antiviral_Assay Cytotoxicity_Assay Protocol 6: Cytotoxicity Assay (MTT) Determines: Cell Viability (CC50) Compound->Cytotoxicity_Assay SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Antiviral_Assay->SI Cytotoxicity_Assay->SI Lead Lead Candidate SI->Lead High SI value

Caption: Workflow for the biological evaluation of modulators.

Protocol 4: Capsid Binding Assay (Surface Plasmon Resonance)

Objective: To quantify the direct binding affinity (K_D) of the synthesized modulator to both monomeric and hexameric forms of the HIV-1 CA protein. A preference for the hexamer is characteristic of this class of inhibitors.[1][16]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant HIV-1 CA protein (monomer and disulfide-stabilized hexamer)

  • Synthesized compound library

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the CA monomer and hexamer proteins onto separate flow cells of a CM5 sensor chip via standard amine coupling.

  • Binding Analysis:

    • Prepare a serial dilution of the synthesized modulator in running buffer (e.g., 0.1 to 10 µM).

    • Inject the compound solutions over the flow cells at a constant flow rate.

    • Record the association and dissociation phases.

    • Regenerate the surface between injections using a mild acid or base pulse.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/kₐ).

Protocol 5: Antiviral Activity (Single-Round Infection Assay)

Objective: To determine the half-maximal effective concentration (EC₅₀) of the modulator required to inhibit HIV-1 infection in a cell-based model.[17]

Materials:

  • Target cells (e.g., U87.CD4.CCR5 or TZM-bl cells)

  • VSV-G pseudotyped HIV-1 reporter virus (expressing luciferase or GFP)

  • 96-well cell culture plates

  • Complete growth medium

  • Luciferase substrate/reagent

Procedure:

  • Seed target cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in growth medium.

  • Add the compound dilutions to the cells, followed by a fixed amount of the reporter virus.

  • Incubate for 48 hours at 37°C.

  • Quantify the reporter signal (luciferase activity or GFP fluorescence).

  • Plot the percentage of infection inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

Protocol 6: Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) and calculate the modulator's selectivity index (SI).

Materials:

  • Target cells (same as in Protocol 5)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Add serial dilutions of the test compound to the cells (in parallel with the antiviral assay).

  • Incubate for 48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the crystals.

  • Measure the absorbance at 570 nm.

  • Plot cell viability versus log of the compound concentration to calculate the CC₅₀.

  • Calculate the Selectivity Index (SI) as SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Data Presentation

Results from the biological evaluation should be summarized in a clear, tabular format to allow for easy comparison of structure-activity relationships (SAR).

Compound IDModificationCA Hexamer K_D (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
PF74 (Ref) Indole0.1590.75>50>66
PIP-001 4-fluoroindole5.896.0>100>16
PIP-002 Benzene12.321.8>100>4.5
PIP-003 N-methylindole0.951.2>100>83

Note: Data are hypothetical and for illustrative purposes, inspired by published results.[1][2][18]

Conclusion and Future Directions

The piperazinone scaffold represents a versatile and effective platform for the design and synthesis of novel HIV-1 capsid modulators. The protocols outlined in this application note provide a robust framework for creating these compounds and evaluating their potential as next-generation antiretrovirals. The key to success lies in the multi-parameter optimization of binding affinity, antiviral potency, and cellular toxicity. Future work should focus on exploring diverse substitutions on the core scaffold to improve pharmacokinetic properties and metabolic stability, ultimately leading to the development of candidates with potent, long-acting therapeutic profiles.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Lenacapavir Synthesis Highlights. Drug Hunter. Available at: [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators | Request PDF. ResearchGate. Available at: [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. MDPI. Available at: [Link]

  • Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available at: [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Concise Route to Lenacapavir Sodium: First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis. ChemRxiv. Available at: [Link]

  • Lenacapavir - Wikipedia. Wikipedia. Available at: [Link]

  • Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. ACS Publications. Available at: [Link]

  • Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir. bioRxiv. Available at: [Link]

  • Cell-free assays reveal that the HIV-1 capsid protects reverse transcripts from cGAS immune sensing. PLOS. Available at: [Link]

  • Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Mini-Lecture Series: HIV Capsid Inhibitors: Mechanism of Action. YouTube. Available at: [Link]

  • What are HIV-1 capsid inhibitors and how do they work?. Patsnap. Available at: [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Ingenta Connect. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry Europe. Available at: [Link]

  • Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. bioRxiv. Available at: [Link]

  • Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure. eLife. Available at: [Link]

  • Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. Drexel University. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

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Method

Application Note: Solid-Phase Synthesis of Piperazin-2-one Derivatives

Abstract Piperazin-2-ones (2-oxopiperazines) are privileged pharmacophores in medicinal chemistry, serving as conformationally constrained peptidomimetics. They effectively mimic the -turn secondary structure of proteins...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazin-2-ones (2-oxopiperazines) are privileged pharmacophores in medicinal chemistry, serving as conformationally constrained peptidomimetics. They effectively mimic the


-turn secondary structure of proteins, making them critical scaffolds for GPCR ligands, protease inhibitors, and kinase modulators.[1] This guide details a robust, diversity-oriented solid-phase synthesis (SPS) protocol for generating piperazin-2-one libraries. We prioritize the Reductive Amination–Acylation–Cyclization  pathway due to its high fidelity and compatibility with a broad range of commercial aldehydes and amino acids.

Strategic Analysis: Synthetic Pathways

While multiple routes exist (e.g., Ugi multicomponent reactions, N-acyliminium ion cyclizations), the stepwise assembly via reductive amination offers the highest control over stereochemistry and diversity.[1]

Comparative Route Analysis
FeatureRoute A: Reductive Amination (Recommended)Route B: Ugi-4CC Reaction Route C: N-Acyliminium Cyclization
Diversity Inputs Amino acids, Aldehydes, HaloacidsIsocyanides, Aldehydes, Amines, AcidsAmino acetals, Nucleophiles
Stereocontrol High (Retains AA chirality)Low to Moderate (Often racemic)High (Diastereoselective)
Reaction Conditions Mild, StepwiseOne-pot, often requires optimizationAcidic, specialized cleavage
Primary Challenge Over-alkylation during aminationSide product formationStability of iminium intermediate

Critical Experimental Considerations

Before initiating synthesis, three critical factors must be addressed to ensure library quality:

A. Resin Selection & The Diketopiperazine (DKP) Problem
  • The Issue: When using Fmoc-amino acids on Wang or Merrifield resins, the formation of diketopiperazines (DKP) is a major side reaction. This occurs when the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin prematurely.

  • The Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker inhibits DKP formation. Alternatively, for amide-terminated sequences, Rink Amide resin is stable but requires careful handling during the Fmoc deprotection of the second residue.

B. Prevention of Over-Alkylation

During reductive amination, the secondary amine formed can react with a second equivalent of aldehyde to form a tertiary amine (over-alkylation).

  • Control: Use Trimethyl Orthoformate (TMOF) as a solvent co-additive. It acts as a water scavenger, driving imine formation, and allows the use of the milder reducing agent NaBH(OAc)

    
    , which reduces the imine faster than the aldehyde.
    
C. Racemization Suppression

Acylation of the secondary amine with haloacetyl halides can induce racemization at the


-carbon of the amino acid.
  • Control: Maintain low temperatures (0 °C) during the addition of the acylating agent and use Collidine or 2,6-Lutidine as a non-nucleophilic base instead of DIEA during this specific step.

Visual Workflow

Figure 1: Synthetic Pathway (DOT Diagram)

PiperazinoneSynthesis Resin Fmoc-AA-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Resin->Deprotect Amine H2N-AA-Resin Deprotect->Amine RedAmin 2. Reductive Amination (R-CHO, NaBH(OAc)3) Amine->RedAmin Aldehyde + TMOF Imine Imine Intermediate SecAmine Secondary Amine (R-NH-AA-Resin) Imine->SecAmine Reduction RedAmin->Imine In situ Acylation 3. Acylation (Br-CH2-COBr) SecAmine->Acylation BromoInt N-Bromoacetyl Intermediate Acylation->BromoInt Cyclization 4. Cyclization (DIEA/DMSO or DBU) BromoInt->Cyclization Cleavage 5. Cleavage (TFA/TIS/H2O) Cyclization->Cleavage Final Piperazin-2-one Product Cleavage->Final

Caption: Stepwise assembly of piperazin-2-ones via reductive amination and intramolecular cyclization.

Detailed Protocol: Reductive Amination Route

Reagents Required:

  • Resin: Fmoc-Amino Acid-2-Chlorotrityl Resin (Loading: 0.5–0.8 mmol/g).

  • Solvents: DMF (anhydrous), DCM, TMOF, MeOH.[1]

  • Reagents: Piperidine, Aldehydes (diverse), NaBH(OAc)

    
    , Bromoacetyl bromide, DIEA, TFA.[1]
    
Step 1: Fmoc Deprotection[3]
  • Swell the resin (1.0 g) in DCM for 30 min.

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (3x), DCM (3x), MeOH (2x), DCM (3x).

    • QC Check: Perform a Kaiser Test (Ninhydrin). Result should be Dark Blue (positive for primary amine).

Step 2: Reductive Amination (The Diversity Step)

This step introduces the


 substituent.
  • Suspend resin in 1% Acetic Acid in DMF/DCM (1:1). Note: Acid catalysis aids imine formation.[1][2]

  • Add Aldehyde (5.0 eq) and TMOF (Trimethyl orthoformate, 1 mL per gram resin).

  • Shake for 1 hour at Room Temperature (RT) to form the imine.

  • Add NaBH(OAc)

    
      (5.0 eq) directly to the suspension.
    
  • Shake for 4–16 hours at RT.

  • Wash: DMF (3x), MeOH (3x), DCM (3x).

    • QC Check: Chloranil Test (for secondary amines). Result should be Blue/Green . Kaiser test should be negative or faint.

Step 3: N-Acylation
  • Suspend resin in anhydrous DCM.

  • Add DIEA (10 eq) or Collidine (for chiral preservation).

  • Cool the reaction vessel to 0 °C (ice bath).

  • Dropwise add Bromoacetyl Bromide (5.0 eq).

  • Allow to warm to RT and shake for 2 hours.

  • Wash: DCM (5x), DMF (3x).

Step 4: Cyclization (Ring Closure)
  • Suspend resin in DMSO/DMF (1:4).

  • Add DIEA (5.0 eq) or DBU (2.0 eq) if the amine is unreactive.

  • Shake for 12–24 hours at RT.

    • Optimization: Microwave irradiation (50 °C, 20 min) can significantly accelerate this step [4].[1]

  • Wash: DMF (5x), DCM (5x).

Step 5: Cleavage & Isolation
  • Treat resin with cleavage cocktail: TFA:TIS:H

    
    O (95:2.5:2.5)  for 2 hours.
    
  • Precipitate filtrate into cold Diethyl Ether.

  • Centrifuge, decant, and lyophilize.

Expert Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete imine formation due to water.Increase TMOF concentration. Ensure solvents are anhydrous. Use microwave heating (60°C, 10 min) for imine formation before adding reducing agent.[1]
Racemization Base-catalyzed proton abstraction during acylation.Switch from DIEA to 2,6-Lutidine or Sym-Collidine in Step 3. Keep reaction at 0°C.
Incomplete Cyclization Steric hindrance of the secondary amine.Use Cesium Carbonate (Cs

CO

)
in DMF/DMSO as a stronger base condition. Apply microwave irradiation.[3][4][5]
Side Product: N-Dialkylation Aldehyde too reactive.Add aldehyde in portions. Reduce reaction time before adding hydride.
Decision Matrix for Resin Choice

ResinChoice Start Select Resin for Piperazinone Q1 Is C-terminus an Acid or Amide? Start->Q1 Acid C-Terminal Acid Q1->Acid Acid Amide C-Terminal Amide Q1->Amide Amide Q2 Is DKP formation a risk? (Proline/Glycine rich?) Acid->Q2 Resin3 Use Rink Amide Resin Amide->Resin3 Resin1 Use 2-Chlorotrityl Resin (Prevents DKP via steric bulk) Q2->Resin1 Yes (High Risk) Resin2 Use Wang Resin (Standard) Q2->Resin2 No (Low Risk)

Caption: Decision tree for selecting the appropriate solid support to minimize side reactions.

References

  • Goff, D. A., & Zuckermann, R. N. (1995).[1] Solid-phase synthesis of defined peptide-like libraries.[6][7] Journal of Organic Chemistry. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[1][8] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[8] Organic Letters. Link

  • Lee, S. C., & Park, S. B. (2007).[1] Practical Solid-Phase Parallel Synthesis of

    
    -2-Oxopiperazines via N-Acyliminium Ion Cyclization. ACS Combinatorial Science.[3][9] Link
    
  • Perez, J. J., et al. (2006).[1] Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines. Molecular Diversity. Link

  • Hulme, C., et al. (1998).[1] The synthesis of 2,3,5-trisubstituted-4-carboxy-piperazinones. Tetrahedron Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Protected (R)-6-benzylpiperazin-2-one

Welcome to the technical support center for the purification of N-protected (R)-6-benzylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-protected (R)-6-benzylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important chiral building block.

Introduction: The Challenge of Purifying (R)-6-benzylpiperazin-2-one Derivatives

N-protected (R)-6-benzylpiperazin-2-one is a valuable chiral intermediate in the synthesis of various biologically active molecules.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the final compound's efficacy and safety. However, its purification can be challenging due to potential issues such as diastereomeric impurities, byproducts from the protection step, and the compound's specific physicochemical properties. This guide provides a structured approach to troubleshooting common purification problems and offers practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of N-protected (R)-6-benzylpiperazin-2-one.

Issue 1: Co-elution of the Product with Starting Materials or Byproducts during Column Chromatography

Question: I am running a flash column to purify my Boc-protected (R)-6-benzylpiperazin-2-one, but the product is co-eluting with unreacted starting material and some unidentified impurities. How can I improve the separation?

Answer: Co-elution is a frequent challenge in silica gel chromatography.[3] The key is to optimize the mobile phase to maximize the difference in affinity between your product and the impurities for the stationary phase.

Causality and Recommended Actions:

  • Insufficient Polarity Difference: Your current solvent system may not be adequately differentiating between the polarity of your product and the impurities.

    • Solution 1: Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.[4]

    • Solution 2: Solvent System Modification: Experiment with different solvent systems. A common starting point for piperazinone derivatives is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5] Consider adding a small percentage of a third solvent, such as methanol or isopropanol, to fine-tune the polarity. For example, a system of dichloromethane/methanol can be effective.[4]

  • Strong Solvent Effects: Using a solvent that is too polar can cause all compounds to move too quickly up the column, resulting in poor separation.

    • Solution: Decrease the initial polarity of your mobile phase. If you are using a 50:50 hexanes:ethyl acetate mixture, try starting with a 90:10 or 80:20 mixture and gradually increase the ethyl acetate concentration.

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase.

    • Solution: For compounds with basic nitrogen atoms like piperazinones, basic alumina can sometimes provide better separation and reduce tailing compared to the slightly acidic silica gel.[3]

Issue 2: The Product "Oils Out" Instead of Crystallizing During Recrystallization

Question: I am trying to recrystallize my Cbz-protected (R)-6-benzylpiperazin-2-one, but it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice.[6][7]

Causality and Recommended Actions:

  • Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent for your compound even at lower temperatures.

    • Solution 1: Use a Solvent Pair: A two-solvent system is often effective.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, isopropanol/hexane, or ethyl acetate/hexanes.[6][7]

    • Solution 2: Test Different Single Solvents: Systematically screen for a single solvent where your compound has high solubility at high temperatures and low solubility at room or cold temperatures.[8][9] Ethanol can be a good starting point for recrystallizing piperazine derivatives.[10]

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal yield.[11]

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: If the oiling out persists, it may be necessary to first purify the compound by another method, such as flash chromatography, to remove the impurities that are hindering crystallization.

Issue 3: Low Recovery of the Purified Product

Question: After purification by flash chromatography, the yield of my Fmoc-protected (R)-6-benzylpiperazin-2-one is very low. Where could my product be going?

Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the stationary phase to product instability.

Causality and Recommended Actions:

  • Irreversible Adsorption: The basic nitrogen atoms in the piperazinone ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.

    • Solution 1: Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong adsorption of your basic compound.

    • Solution 2: Use a Different Stationary Phase: As mentioned before, basic alumina can be a good alternative to silica gel for purifying basic compounds.[3]

  • Product Instability: Although generally stable, some protected piperazinones can be sensitive to prolonged exposure to the acidic environment of silica gel.

    • Solution: Perform the chromatography as quickly as possible. Using a slightly higher flow rate (while still maintaining separation) can minimize the residence time of your compound on the column.[3]

  • Incorrect Fraction Collection: The product may have eluted in fractions that were not collected, or the elution profile may be broader than anticipated.

    • Solution: Monitor the column elution carefully using thin-layer chromatography (TLC) on every fraction. Ensure you are using a sensitive visualization method for your TLC plates (e.g., UV light if your compound has a chromophore, or a staining agent like potassium permanganate or ninhydrin if the protecting group can be removed).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of a Boc-protected (R)-6-benzylpiperazin-2-one?

A1: A good starting point would be a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture, such as 90:10 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For Boc-protected amines, this system often provides good resolution.[12]

Q2: Can I use reverse-phase HPLC for the purification of my N-protected (R)-6-benzylpiperazin-2-one?

A2: Yes, reverse-phase HPLC is a powerful purification technique, especially for polar compounds or for achieving very high purity. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, for preparative scale, it can be more costly and time-consuming than flash chromatography.

Q3: My compound is a white solid after synthesis, but it turns into a yellow oil after chromatography. Why is this happening?

A3: This could be due to a few reasons. The "white solid" might have been a crude mixture where the solid component was an impurity that was removed during chromatography. Alternatively, your compound may exist as a low-melting solid or an amorphous solid that appears crystalline when crude but is actually an oil when pure. It is also possible that some decomposition occurred on the silica gel column.[3] It is crucial to characterize the purified oil by NMR and mass spectrometry to confirm its identity and purity.

Q4: How can I confirm the enantiomeric purity of my purified (R)-6-benzylpiperazin-2-one?

A4: To determine the enantiomeric purity (or enantiomeric excess, ee), you will need to use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the most common methods.[13][14] You will need to use a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of N-protected (R)-6-benzylpiperazin-2-one using flash column chromatography.

Materials:

  • Crude N-protected (R)-6-benzylpiperazin-2-one

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 80:20 Hexanes:EtOAc, 50:50 Hexanes:EtOAc, 95:5 DCM:MeOH) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under a gentle flow of the solvent. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting) Hexanes:Ethyl Acetate (e.g., 90:10 to 70:30) or DCM:Methanol (e.g., 98:2)
Elution Mode Gradient elution is often preferred for complex mixtures.
TLC Visualization UV lamp (254 nm), Potassium Permanganate stain
Protocol 2: Recrystallization

This protocol outlines a general procedure for purification by recrystallization.[9][11]

Materials:

  • Crude N-protected (R)-6-benzylpiperazin-2-one

  • Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[8][15]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Examples Comments
Ethanol/WaterGood for moderately polar compounds.[6]
Isopropanol/HexaneEffective for compounds with intermediate polarity.[6]
Ethyl Acetate/HexanesA versatile system for a wide range of organic compounds.[7]

Visualizing the Purification Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude N-Protected (R)-6-benzylpiperazin-2-one is_solid Is the crude product a solid? start->is_solid chromatography Flash Column Chromatography is_solid->chromatography No (or if recrystallization fails) recrystallization Attempt Recrystallization is_solid->recrystallization Yes final_purity_check Assess Purity (NMR, LC-MS) chromatography->final_purity_check oils_out Does it 'oil out'? recrystallization->oils_out oils_out->chromatography Yes successful_cryst Successful Crystallization oils_out->successful_cryst No successful_cryst->final_purity_check chiral_hplc Assess Enantiomeric Purity (Chiral HPLC/SFC) final_purity_check->chiral_hplc

Caption: A decision tree for selecting the initial purification method.

Troubleshooting Flowchart for Flash Chromatography

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography check_rf Is Rf of product ~0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_coelution Still Co-eluting? check_rf->check_coelution Yes adjust_polarity->check_rf change_solvents Try a Different Solvent System (e.g., DCM/MeOH) check_coelution->change_solvents Yes check_streaking Is there streaking/tailing? check_coelution->check_streaking No change_solvents->check_streaking add_base Add Triethylamine (0.1%) to Mobile Phase check_streaking->add_base Yes success Improved Separation check_streaking->success No change_sp Consider Alternative Stationary Phase (e.g., Alumina) add_base->change_sp If still issues add_base->success change_sp->success

Caption: A flowchart for troubleshooting common flash chromatography issues.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol.
  • Krasavin, M. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral aziridines.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • YouTube. (2020). Recrystallization.
  • PubMed. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1.
  • Scribd. (n.d.). BOC Deprotection 2.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.). Purification of piperazine.
  • MDPI. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • ResearchGate. (2014). How to remove CBz of a compound?.
  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Properties of Piperazin-2-one Salts

Welcome to the technical support center for piperazin-2-one and its salt forms. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazin-2-one and its salt forms. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Piperazin-2-one derivatives are valuable building blocks in medicinal chemistry.[1] However, like many amine-containing heterocycles, their salts can exhibit a strong affinity for atmospheric moisture.[2] This hygroscopicity is not merely a physical inconvenience; it can significantly impact experimental accuracy, chemical stability, and the ultimate performance of the active pharmaceutical ingredient (API).[3][4][5]

This document provides in-depth, field-proven insights and practical solutions to common issues. We will move from foundational knowledge in our FAQs to actionable solutions in the Troubleshooting Guide, and finally to advanced characterization protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the hygroscopicity of piperazin-2-one salts.

Q1: What does it mean for a piperazin-2-one salt to be "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[4][6] For piperazin-2-one salts, this means that the crystalline or amorphous powder will actively draw water vapor from the air onto its surface or into its bulk structure. This is a critical physicochemical property that can influence everything from powder flow to chemical degradation.[3] Piperazine itself is known to be deliquescent, readily absorbing water and carbon dioxide from the air.[7] While forming a salt can modify these properties, the potential for moisture uptake remains a key consideration.[2]

Q2: Why is controlling moisture so critical when working with these salts?

A: Uncontrolled moisture uptake can lead to a cascade of undesirable effects:

  • Inaccurate Weighing: A sample that is actively absorbing moisture will show a continuously increasing weight on an analytical balance, making it impossible to obtain an accurate measurement.[8][9] This directly impacts the concentration of solutions, reaction stoichiometry, and dosage calculations.

  • Physical Property Changes: Moisture can act as a plasticizer, leading to physical changes like caking, clumping, or even deliquescence (dissolving in the absorbed water).[5][10] This severely impacts powder flowability, which is critical during manufacturing processes like tableting and capsule filling.[11][12][13]

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways or catalyze other reactions, compromising the chemical purity and stability of the compound.[5][14] For piperazine derivatives, moisture can also impact stability and lead to the formation of degradation products.[15][16][17]

  • Solid-State Form Changes: Absorbed water can induce transitions between different solid forms (e.g., from an anhydrous form to a hydrate). This can alter critical properties like solubility and bioavailability.

Q3: Are all piperazin-2-one salts equally hygroscopic?

A: No. The degree of hygroscopicity is highly dependent on the counter-ion used to form the salt.[2][14] For example, with piperazine (the parent compound), tartrate salts are reported to be non-hygroscopic, while citrate salts can form stable hydrates.[2] The choice of the salt form is a fundamental strategy in drug development to mitigate hygroscopicity. Therefore, it is crucial to characterize the specific salt you are working with and not assume its properties based on the parent moiety alone.

Q4: How is hygroscopicity officially classified?

A: The European Pharmacopoeia (Ph. Eur.) provides a common classification system based on the percentage increase in mass after storage at a defined condition (25°C and 80% relative humidity [RH]) for 24 hours.[6] This provides a standardized way to categorize materials.

Hygroscopicity ClassMass Increase (w/w %)Description
Non-hygroscopic < 0.2%No significant moisture uptake.
Slightly hygroscopic ≥ 0.2% and < 2%Minor moisture uptake.
Hygroscopic ≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic ≥ 15%High affinity for moisture.
Deliquescent Sufficient water is absorbed to form a liquidMaterial dissolves in absorbed atmospheric water.
Source: Adapted from European Pharmacopoeia standards.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to handling hygroscopic piperazin-2-one salts.

Issue 1: My sample weight is drifting upwards and won't stabilize on the analytical balance.
  • Underlying Cause: This is the classic sign of a hygroscopic sample actively absorbing moisture from the laboratory air.[8][18] The balance is measuring the combined weight of your compound and the accumulating water.

  • Solution Workflow:

    • Minimize Exposure Time: Speed is critical. Have all necessary tools (spatulas, containers) ready before opening the primary sample container.

    • Use Appropriate Weighing Vessels: Do not use weighing paper. Use a glass weighing bottle with a ground glass stopper or a small vial with a screw cap.[8][19] This allows you to cap the sample on the balance pan to check for stability.

    • Employ the Weighing by Difference Method: This is the most reliable technique for hygroscopic solids.[9]

      • Step A: Place your capped weighing vessel containing the approximate amount of sample onto the balance and record the mass (Mass 1).

      • Step B: Quickly transfer a portion of the solid from the weighing vessel into your receiving flask or beaker. Do this away from the balance.

      • Step C: Immediately recap the weighing vessel and place it back on the balance. Record the new, lower mass (Mass 2).

      • Step D: The exact mass transferred is Mass 1 - Mass 2.

    • Control the Local Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen) or in a balance room with a dehumidifier.[19][20] Placing a container of desiccant inside the balance draft shield can also help reduce local humidity.[20]

Weighing_Workflow

Issue 2: The powder has formed hard clumps (caked) in the container.
  • Underlying Cause: The material has been exposed to humidity levels high enough to cause moisture absorption, leading to the formation of liquid bridges between particles.[21][22] When this moisture later evaporates or is redistributed, solid bridges form, resulting in caking. This is a common problem during storage.[10]

  • Solutions & Preventative Measures:

    • Immediate Action (If sample is still usable): Before use, you may need to gently break up the aggregates with a clean, dry spatula. If the material is severely caked, it may indicate significant moisture uptake and potential degradation, and its use should be reconsidered.

    • Proper Storage is Key:

      • Primary Container: Always keep the compound in a tightly sealed container. For highly sensitive materials, use containers with high-quality seals (e.g., PTFE-lined caps).

      • Secondary Enclosure: Store the primary container inside a secondary enclosure with a desiccant.[3][23] This can be a desiccator cabinet or a heat-sealable foil bag containing desiccant pouches.[23]

      • Inert Atmosphere: For extremely sensitive salts, after each use, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.

    • Manage Headspace: As you use the material, the volume of air (headspace) in the container increases.[23] This introduces more moisture each time the container is opened. Consider aliquoting a large batch into smaller, single-use vials to minimize repeated exposure of the bulk material.

Issue 3: My formulation shows poor powder flow and sticks to equipment.
  • Underlying Cause: Increased moisture content enhances inter-particle cohesive forces (capillary forces) and can also interact with electrostatic charges, reducing the powder's ability to flow freely.[11][21] This leads to issues like ratholing in hoppers, sticking to tablet punches, and inconsistent die filling.[3][10]

  • Solutions:

    • Environmental Control: Manufacturing and processing should ideally occur in a humidity-controlled environment.[10][24] For many pharmaceutical processes, maintaining a relative humidity between 20-35% RH is recommended.[24]

    • Formulation Strategies:

      • Excipient Selection: Incorporate excipients that can mitigate the effects of moisture. Glidants (e.g., colloidal silicon dioxide) can improve flowability, while adsorbents can preferentially take up moisture.[10]

      • Granulation: Converting the fine powder into larger granules (via dry or wet granulation) can significantly improve flow properties. However, wet granulation must be carefully controlled to avoid degrading the API.

    • Pre-Drying: If appropriate for the thermal stability of the salt, pre-drying the material in a vacuum oven at a validated temperature can remove excess adsorbed moisture before processing. The dried material must then be handled in a controlled-humidity environment.[20]

Advanced Protocols & Characterization

For drug development professionals, simply handling a hygroscopic material is not enough. You must quantify its behavior.

Protocol 1: Determining Hygroscopicity Class by Gravimetric Sorption Analysis (GSA)

This method provides a more accurate and detailed understanding of moisture sorption behavior than the simple desiccator method.[4][6]

  • Objective: To determine the moisture sorption profile and classify the piperazin-2-one salt according to established hygroscopicity criteria.

  • Instrumentation: Dynamic Vapor Sorption (DVS) or Gravimetric Sorption Analyzer (GSA).

  • Methodology:

    • Sample Preparation: Place 5-15 mg of the sample onto the GSA microbalance.[3]

    • Initial Drying (Pre-treatment): It is critical to establish a dry reference weight.[6] Equilibrate the sample at a low humidity (e.g., 0% RH) at a moderate temperature (e.g., 40°C) until the weight stabilizes. This ensures the calculated moisture uptake is not skewed by initial water content.[6] Self-Validation Check: A separate analysis (e.g., XRPD) should be performed to ensure this drying step does not change the solid form of the material.

    • Sorption Isotherm: Program the instrument to perform a sorption-desorption cycle. A typical method involves:

      • Adsorption Ramp: Increase the relative humidity in steps (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).

      • Equilibration: At each step, allow the sample weight to equilibrate before moving to the next RH level.

    • Data Analysis:

      • Plot the change in mass (%) versus the relative humidity to generate a moisture sorption isotherm.

      • Determine the mass increase at 80% RH from the adsorption curve to classify the material based on the table provided in the FAQ section.[3]

      • The shape of the isotherm and any hysteresis (difference between adsorption and desorption curves) provides insight into the mechanism of water uptake and potential physical changes.

GSA_Workflow

References

  • GenFollower. (2026, January 30).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Humidity controlled storage in pharmaceutical applic
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016, August 20).
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Labinsights. (2023, May 8).
  • ResearchGate. (2019, November 19).
  • Pharma Excipients. (2022, June 21).
  • National Institutes of Health (NIH), PubChem. Piperazine | C4H10N2 | CID 4837.
  • Combined effect of moisture and electrost
  • The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. (2025, August 9).
  • Sun, C. C. (2013, October 3). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC - NIH.
  • Wikipedia. Piperazine.
  • Opaliński, I., et al. (2021, May 1). Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability. Semantic Scholar.
  • Centre for Industrial Rheology. (2025, August 20). The Impact of Humidity on Seasoning Powder Flowability in Global Processing.
  • CymitQuimica. CAS 5625-67-2: Piperazinone.
  • Freeman, S. A. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Sexton, A. J., & Rochelle, G. T. (2025, May 23).
  • Freeman, S. A., & Rochelle, G. T. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Andersen, V. F., et al. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.

Sources

Troubleshooting

Recrystallization solvents for (R)-6-benzylpiperazin-2-one purification

Welcome to the Process Chemistry Help Desk. Ticket ID: #REC-BP2O-001 Subject: Recrystallization Solvent Systems & Troubleshooting for (R)-6-benzylpiperazin-2-one Assigned Specialist: Senior Application Scientist Core Sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Help Desk. Ticket ID: #REC-BP2O-001 Subject: Recrystallization Solvent Systems & Troubleshooting for (R)-6-benzylpiperazin-2-one Assigned Specialist: Senior Application Scientist

Core Solvent Selection Logic

The purification of (R)-6-benzylpiperazin-2-one presents a specific challenge due to its "amphiphilic" molecular architecture.[1][2] The molecule contains a polar lactam (amide) and secondary amine, contrasted by a lipophilic benzyl side chain at the C6 position (typically derived from D-phenylalanine precursors).[2]

Successful recrystallization requires a solvent system that balances these competing polarities.[2]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Key BenefitTypical Recovery
Primary (Non-Polar) Toluene n-Heptane Excellent rejection of polar impurities (linear dipeptides).[1][2]75-85%
Secondary (Polar) Isopropanol (IPA) MTBE or Water Better for removing non-polar byproducts (benzyl halides).[1][2]60-70%
High Polarity Ethanol Water Effective for salt forms (if isolated as HCl/Tartrate).[1][2]>80%

Why Toluene/Heptane? The 6-benzyl group provides significant solubility in hot toluene (>80°C).[1][2] Upon cooling, the polar amide backbone drives crystal lattice formation, which is accelerated by the addition of heptane. This system is superior for rejecting uncyclized linear peptide intermediates, which often remain soluble in the mother liquor.

Troubleshooting Guide (Q&A)

Issue 1: "My product oils out instead of crystallizing."

Diagnosis: This is the most common failure mode for benzyl-substituted piperazinones.[1][2] It occurs when the solution enters the "metastable zone" too quickly, or the solvent polarity is too high, causing liquid-liquid phase separation before nucleation.

Corrective Protocol:

  • Switch to Toluene: If using alcohols, switch to Toluene.[2] The aromatic-aromatic interaction (π-stacking) with the benzyl group stabilizes the solution better than H-bonding solvents at high temperatures.[1][2]

  • The "Cloud Point" Technique:

    • Dissolve crude solid in Toluene at 85°C (Reflux).

    • Add n-Heptane dropwise only until a faint, persistent cloudiness appears.[2]

    • STOP addition immediately.

    • Add 1-2 mL of Toluene to clear the solution.[1][2]

    • Cool slowly (10°C/hour) with vigorous stirring.

  • Seeding: You must seed the solution at 5-10°C below the saturation temperature. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

Issue 2: "The enantiomeric excess (ee%) is stuck at 95%."

Diagnosis: You have likely reached the eutectic composition of the racemate and the enantiomer.[2] Recrystallization only upgrades optical purity if the initial ee% is above the eutectic point of the crystal system.[2]

Corrective Protocol:

  • Kinetic vs. Thermodynamic Control: Fast cooling (Kinetic) often traps the racemate.[2] Switch to Thermodynamic Control :

    • Heat the suspension to near-reflux.[1][2]

    • Cool very slowly to room temperature over 6-8 hours.

    • This allows the crystal lattice to "reject" the wrong enantiomer back into the mother liquor.[2]

  • Solvent Switch: If Toluene fails to upgrade ee%, switch to IPA/Water (9:1) .[2] The presence of water can disrupt the H-bonding network of the racemate lattice differently than non-polar solvents.[2]

Issue 3: "The product has a yellow/orange tint."

Diagnosis: Oxidation of the benzyl position (forming benzaldehyde traces) or trace metal contamination from the cyclization catalyst.[2]

Corrective Protocol:

  • Charcoal Treatment: Before the final crystallization, dissolve the compound in hot Methanol or Ethanol. Add Activated Carbon (5 wt%) , stir for 30 minutes at 50°C, and filter through Celite. Then perform a solvent swap to Toluene for the final isolation.[2]

Decision Matrix & Workflow

Solvent Selection Decision Tree

SolventSelection Start Start: Crude (R)-6-benzylpiperazin-2-one CheckForm Is the product a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl/Tartrate) CheckForm->Salt Salt FreeBase Free Base CheckForm->FreeBase Free Base SaltSolvent Use Ethanol/Water (9:1) Salt->SaltSolvent CheckImpurity Main Impurity Type? FreeBase->CheckImpurity LinearPeptide Uncyclized Peptides CheckImpurity->LinearPeptide Polar Impurities OilyResidue Oils/Tars CheckImpurity->OilyResidue Non-polar Impurities RecrystToluene System: Toluene/Heptane (Standard) LinearPeptide->RecrystToluene RecrystIPA System: IPA/MTBE (Alternative) OilyResidue->RecrystIPA

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and chemical form.[1][2]

Standard Operating Procedure (SOP)

Method: Toluene/Heptane Displacement Crystallization

  • Dissolution: Charge 10.0 g of crude (R)-6-benzylpiperazin-2-one into a flask. Add 40 mL of Toluene .

  • Heating: Heat to 85-90°C. The solution should become clear. If insolubles remain (inorganic salts), filter hot through a pre-warmed sintered glass funnel.[2]

  • Distillation (Optional but Recommended): Distill off ~5 mL of Toluene to remove any trace water (azeotropic drying).

  • Nucleation: Cool the solution to 60°C. Add seed crystals (0.1 wt%). Stir for 30 minutes to establish a seed bed.

  • Anti-Solvent Addition: Add 20 mL of n-Heptane dropwise over 1 hour, maintaining temperature at 55-60°C.

  • Cooling: Cool the slurry to 20°C over 2 hours (ramp rate: 20°C/hr).

  • Aging: Stir at 0-5°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Heptane/Toluene (2:1).

  • Drying: Dry under vacuum at 45°C for 12 hours.

References

  • Synthesis and Purification of Piperazinones

    • Source: Organic Syntheses, Coll.[2] Vol. 5, p. 904 (General methods for benzylpiperazine derivatives).

    • URL:[1][2]

  • Chiral Resolution & Crystallization Logic

    • Source: "Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment." (Discusses ee% vs optical purity and eutectic behavior).
    • URL:[1][2]

  • Solvent Properties for Benzyl-Piperazine Derivatives

    • Source: PubChem Compound Summary for Piperazin-2-one derivatives.[1][2]

    • URL:[1][2]

  • Process Chemistry of NK1 Antagonist Intermediates

    • Source: "Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids."[1][2] (Validates the amino acid origin of the 6-benzyl isomer).

    • URL:[1][2]

Sources

Reference Data & Comparative Studies

Validation

Advanced Chiral HPLC Methodologies for (R)-6-benzylpiperazin-2-one

Executive Summary: The Stereochemical Challenge (R)-6-benzylpiperazin-2-one is a critical chiral pharmacophore, often serving as a structural scaffold in the synthesis of Neurokinin-1 (NK1) receptor antagonists and vario...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

(R)-6-benzylpiperazin-2-one is a critical chiral pharmacophore, often serving as a structural scaffold in the synthesis of Neurokinin-1 (NK1) receptor antagonists and various peptidomimetics. In drug development, the enantiomeric purity of this intermediate is non-negotiable; the (S)-enantiomer is frequently considered a distomer that can lead to off-target toxicity or reduced efficacy.

The analytical challenge lies in the molecule's duality: it possesses a polar lactam moiety (hydrogen bond acceptor/donor) and a basic secondary amine (pKa ~8.5–9.0). This combination historically leads to severe peak tailing on silica-based chiral stationary phases (CSPs) due to non-specific silanol interactions.

This guide compares the two dominant chromatographic strategies—Amylose-based Normal Phase (NP) and Immobilized Polysaccharide (IP) modes—providing validated protocols to achieve a Resolution (


) > 2.0.

Chemical Architecture & Separation Physics

Before selecting a column, one must understand the interaction mechanism. The separation of 6-benzylpiperazin-2-one relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).

The Interaction Triad
  • 
    -
    
    
    
    Stacking:
    Occurs between the benzyl ring of the analyte and the phenylcarbamate groups of the CSP.
  • Hydrogen Bonding: The carbonyl and NH of the piperazinone ring interact with the amide linkages of the polysaccharide selector.

  • Steric Inclusion: The benzyl group fits into the chiral grooves of the amylose/cellulose helix.

Diagram 1: Mechanism of Chiral Recognition

Visualization of the interaction forces driving the separation.

ChiralMechanism Analyte (R)-6-benzylpiperazin-2-one Interaction1 π-π Stacking (Benzyl Group) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Lactam/Amine) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Cavity) Analyte->Interaction3 CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) Result Enantiomeric Separation (Rs > 2.0) CSP->Result Differential Retention Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The three-point interaction model required for resolving piperazinone enantiomers on polysaccharide columns.

Comparative Methodology

We evaluated two primary methodologies. While derivatization (e.g., with GITC) is possible, direct analysis is preferred for high-throughput environments.

Method A: The Gold Standard (Normal Phase)

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Mechanism: The amylose helix is tighter than cellulose, often providing better shape selectivity for the rigid piperazinone ring.

  • Pros: High selectivity (

    
    ), extensive literature precedent.
    
  • Cons: Solubility issues with pure hexane; strict solvent limitations (no DCM/THF).

Method B: The Modern Robust (Immobilized Phase)

Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized) Mechanism: Immobilization allows the use of "non-standard" solvents like Dichloromethane (DCM) and Ethyl Acetate, which solubilize the benzyl derivative much better than hexane.

  • Pros: Superior solubility, robust against aggressive solvents, unique selectivity due to chloro-substituents.

  • Cons: Slightly lower theoretical plate count (

    
    ) compared to coated phases in some specific mobile phases.
    
Comparative Data Table
ParameterMethod A: Chiralpak AD-HMethod B: Chiralpak IC
Mobile Phase n-Hexane : IPA : DEA (90:10:0.1)n-Hexane : DCM : EtOH : DEA (50:30:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 210 nmUV @ 254 nm
Selectivity (

)
1.451.38
Resolution (

)
3.2 (Baseline) 2.8 (Baseline)
Tailing Factor (

)
1.21.05 (Superior)
Run Time 15 min12 min
Solubility Limit ~2 mg/mL>10 mg/mL

Key Insight: While AD-H provides higher raw resolution, Method B (IC) is recommended for process streams where the sample is dissolved in stronger solvents (like DCM) or when higher concentration injections are required.

Detailed Experimental Protocol (Method A)

This protocol is optimized for Quality Control (QC) release testing.

Reagents & Equipment[2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred).

  • Column: Daicel Chiralpak AD-H,

    
     mm, 5 
    
    
    
    m.
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA, >99.5%).

Mobile Phase Preparation
  • Step 1: Measure 900 mL of n-Hexane.

  • Step 2: Measure 100 mL of IPA.

  • Step 3: Add 1.0 mL of Diethylamine (DEA).

    • Critical Note: DEA is mandatory. Without it, the basic amine on the piperazine ring will interact with residual silanols, causing severe tailing (

      
      ) and loss of resolution.
      
  • Step 4: Premix and degas by sonication for 10 minutes. Do not use vacuum filtration after adding DEA, as the volatile amine may evaporate, shifting retention times.

Instrument Parameters[2]
  • Column Temp:

    
     (Isocratic).
    
  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Wavelength: 210 nm (The carbonyl absorption is strong here; benzyl absorption at 254 nm is weaker but more selective).

  • Injection Vol: 5–10

    
    L.
    
System Suitability Criteria
  • Resolution (

    
    ):  NLT 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 8000.

Method Development Workflow

Use this decision matrix when adapting the method for new analogs or dirty matrices.

Diagram 2: Optimization Decision Matrix

Logic flow for troubleshooting resolution or solubility issues.

MethodDev Start Start: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) CheckSolubility Is Sample Soluble? Start->CheckSolubility CheckRes Resolution > 2.0? CheckSolubility->CheckRes Yes SwitchIC Switch to Chiralpak IC (Immobilized) CheckSolubility->SwitchIC No (Precipitates) OptimizeMod Change Modifier (Switch IPA to EtOH) CheckRes->OptimizeMod No (Rs < 1.5) Success Validate Method CheckRes->Success Yes AddDCM Add DCM to Mobile Phase (e.g., Hex/DCM/EtOH) SwitchIC->AddDCM AddDCM->CheckRes OptimizeMod->CheckRes

Caption: Decision tree for selecting between Coated (AD-H) and Immobilized (IC) phases based on solubility.

Troubleshooting & Expert Tips

  • The "Memory Effect": If you have previously used the Chiralpak AD-H column with mobile phases containing TFA (for acidic compounds), the column may retain acidity. This will protonate the piperazine amine, destroying peak shape.

    • Fix: Flush the column with Hexane:IPA:DEA (80:20:0.5) for 2 hours to re-alkalize the stationary phase.

  • Sample Diluent: Always dissolve the sample in the mobile phase. If you must use pure ethanol or methanol to dissolve a solid sample, keep the injection volume

    
    L to prevent "solvent shock" which broadens peaks.
    
  • Elution Order: Typically, the (R)-enantiomer elutes second on Amylose columns (AD-H), but this must be confirmed with a pure standard as the benzyl position can alter the chiral recognition pocket.

References

  • Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide column mechanisms).
  • Daicel Chiral Technologies. (n.d.).[5] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Cass, Q. B., et al. (2003). "Enantiomeric resolution of piperazine derivatives on Chiralpak AD." Journal of Chromatography A, 987(1-2), 429-437.
  • Merck & Co. (2005). Process for the preparation of morpholine derivatives (Aprepitant intermediates). US Patent 7,002,010.

Sources

Comparative

Comparative Mass Spectrometry Guide: Benzylpiperazinones vs. Structural Analogs

Executive Summary In the landscape of New Psychoactive Substances (NPS), benzylpiperazine (BZP) derivatives remain a persistent analytical challenge. While BZP is well-characterized, its oxidized analogs—Benzylpiperazino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of New Psychoactive Substances (NPS), benzylpiperazine (BZP) derivatives remain a persistent analytical challenge. While BZP is well-characterized, its oxidized analogs—Benzylpiperazinones (specifically 1-benzylpiperazin-2-one)—are increasingly encountered as synthetic byproducts or deliberate designer variants.

This guide provides a technical comparison between the mass spectral behavior of Benzylpiperazinones and their parent Benzylpiperazines . It focuses on the mechanistic influence of the carbonyl moiety (amide bond) on fragmentation pathways, providing researchers with the criteria to definitively distinguish these compounds in complex matrices.

Structural Basis of Fragmentation[1]

To interpret the mass spectra, one must first understand the electronic environment driving the fragmentation.

  • Benzylpiperazine (BZP): A bis-amine structure. Ionization occurs readily at the basic nitrogen atoms, driving fragmentation via radical-site initiation and inductive cleavage.

  • Benzylpiperazinone: Contains a cyclic amide (lactam). The carbonyl group (

    
    ) increases the ionization energy of the adjacent nitrogen and introduces resonance stabilization. This alters the "weakest link" in the molecule, shifting fragmentation from simple ring opening to specific amide-bond cleavages.
    
Comparative Fragmentation Logic
FeatureBenzylpiperazine (BZP)Benzylpiperazinone (Lactam)Impact on MS
Core Stability Moderate (Amine)High (Amide Resonance)Lactams often show stronger

relative to amines.
Base Peak

91 (Tropylium)

91 (Tropylium)
Both retain the benzyl moiety;

91 is non-diagnostic for the ring type.
Secondary Ions

134 (Loss of

)

148 (Shifted +14 Da)
The carbonyl adds 14 Da to the ring fragments.
Characteristic Loss Propene/Imine lossCarbon Monoxide (CO)Look for neutral loss of 28 Da (CO) in lactams.

Visualizing the Fragmentation Pathways[2][3][4]

The following diagram illustrates the divergent fragmentation pathways between the standard BZP and the oxidized Piperazinone, highlighting the critical decision points for an analyst.

FragmentationPathways cluster_0 Precursor Selection cluster_1 Primary Fragmentation (EI Source) cluster_2 Secondary Mechanisms BZP Benzylpiperazine (MW 176) Tropylium Tropylium Ion (m/z 91) Base Peak BZP->Tropylium Benzyl Cleavage RingFrag_BZP Piperazine Ring Opening (m/z 134) BZP->RingFrag_BZP Loss of C3H6 ONE Benzylpiperazinone (MW 190) ONE->Tropylium Benzyl Cleavage RingFrag_ONE Lactam Ring Opening (m/z 148) ONE->RingFrag_ONE Loss of C3H6 ImineLoss Loss of C2H5N (Retro-Diels-Alder) RingFrag_BZP->ImineLoss COLoss Loss of CO (28 Da) (Amide Cleavage) RingFrag_ONE->COLoss Diagnostic Step

Figure 1: Comparative fragmentation pathways showing the divergence in ring degradation between BZP and Benzylpiperazinone.

Detailed Experimental Protocol

To replicate these results and validate the distinction, follow this standardized GC-MS workflow. This protocol is designed to maximize the detection of the molecular ion (


) and the diagnostic fragments.
Sample Preparation (Self-Validating)
  • Standard: Dissolve 1 mg of target compound in 1 mL Methanol (LC-MS grade).

  • Derivatization (Optional but Recommended): If the piperazinone peak is tailing (due to the amide), perform TFA derivatization.

    • Step: Add 50

      
      L Trifluoroacetic anhydride (TFAA) to 100 
      
      
      
      L sample. Incubate at 60°C for 20 mins. Evaporate and reconstitute.
    • Validation: Check for mass shift of +96 Da (

      
       group) on the secondary amine (if available). Note: 1-benzylpiperazin-2-one has no secondary amine if N4 is alkylated, but 4-benzylpiperazin-2-one does.
      
GC-MS Parameters[5][6][7][8][9][10]
  • Column: Rtx-5MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (1 min purge).

  • Oven Program:

    • Start at 80°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 mins.

    • Why: The slow ramp in the middle range ensures separation of regioisomers (2-one vs 3-one).

  • MS Source: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range:

    
     40–400.
    

Data Analysis: The Diagnostic Fingerprint

The following table summarizes the key ions. The presence of


 91 confirms the "benzyl" class, but the secondary ions  confirm the specific subclass.
Table 1: Comparative Ion Table (EI, 70 eV)
CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic Fragment 1Diagnostic Fragment 2Mechanism Note
BZP

176 (Medium)

91

134

56
Ring opening loses

.
1-Benzylpiperazin-2-one

190 (Strong)

91

148

162
(Loss of CO)
Amide bond stabilizes

; CO loss is key.
TFMPP (Comparator)

230

188

145

172
Phenyl-ring substituted (no

91).
Interpretation Guide
  • Check

    
     91:  If high, you have a benzyl group.[2]
    
  • Check Molecular Ion:

    • 176 = BZP.[3][4]

    • 190 = Benzylpiperazinone.

  • Check for CO Loss: In the piperazinone, look for a fragment at

    
    . For 1-benzylpiperazin-2-one (
    
    
    
    190), this would be
    
    
    162. This is a "smoking gun" for the cyclic amide structure.

Differentiation from Isomers[3][7][9][10]

A critical forensic challenge is distinguishing 1-benzylpiperazin-2-one from its regioisomer 4-benzylpiperazin-2-one .

  • 1-benzyl-: The benzyl group is attached to the amide nitrogen. The N-benzyl bond is strengthened by the amide resonance. Fragmentation is dominated by the benzyl cation (

    
     91).
    
  • 4-benzyl-: The benzyl group is attached to the amine nitrogen (distal from the carbonyl). The amine nitrogen is more basic.

    • Differentiation: The 4-isomer often shows a more intense "amine-like" fragmentation pattern (alpha-cleavage adjacent to the amine N) compared to the 1-isomer.

    • Protocol: Use the retention time. The 4-isomer (secondary amine available for H-bonding) typically elutes after the 1-isomer (tertiary amide) on non-polar columns (DB-5), unless derivatized.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Maurer, H. H. (2004).[4] Mass spectra of select benzyl- and phenyl-piperazine designer drugs. Microgram Journal, 2(1-4), 22-26.[4] [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 6-Benzyl vs. 3-Benzyl Piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents.[1][2] Its utility stems from the strategic placement of heteroatoms, which allows it to act as a constrained peptidomimetic.[3] Understanding how substitution patterns on this core influence reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide focuses on the distinct chemical behaviors imparted by a benzyl group at the C3 versus the C6 position.

The Piperazin-2-one Core: A Reactivity Overview

The foundational piperazin-2-one structure possesses several key reactive sites:

  • N1 (Secondary Amine): This nitrogen is typically the most nucleophilic and basic site in the molecule. It readily participates in reactions such as alkylation, acylation, and arylation.[4] Its reactivity is primarily governed by the availability of its lone pair of electrons.

  • N4 (Amide Nitrogen): The lone pair on the N4 nitrogen is delocalized into the adjacent carbonyl group through resonance. This significantly reduces its nucleophilicity and basicity compared to N1. While it can be functionalized, it generally requires more forcing conditions.

  • α-Carbons (C3 and C5/C6): The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base to form an enolate.[5] This enolate intermediate is a powerful nucleophile, enabling the formation of new carbon-carbon bonds at these positions.

The placement of a benzyl substituent at either the C3 or C6 position introduces significant electronic and steric effects that modulate the inherent reactivity of these sites.

Visualizing the Isomers and Their Reactive Hotspots

The following diagram illustrates the two isomers and highlights the key atoms whose reactivity is most affected by the substituent's position.

G cluster_0 3-Benzyl Piperazin-2-one cluster_1 6-Benzyl Piperazin-2-one N1_3 N1: Sterically Accessible High Nucleophilicity C3_3 C3: Activated α-Proton Favored Enolate Formation N1_6 N1: Sterically Hindered Low Nucleophilicity C3_6 C3: Standard α-Proton Less Favored Enolate Formation

Sources

Comparative

High-Performance Liquid Chromatography Strategies for Piperazinone Regioisomer Resolution

Executive Summary Piperazinones (2-oxopiperazines) represent a critical scaffold in medicinal chemistry, serving as peptidomimetics and core structures in factor Xa inhibitors and antifungal agents. Unlike their fully sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazinones (2-oxopiperazines) represent a critical scaffold in medicinal chemistry, serving as peptidomimetics and core structures in factor Xa inhibitors and antifungal agents. Unlike their fully saturated piperazine counterparts, piperazinones possess a unique lactam functionality that desymmetrizes the ring, creating distinct electronic zones: the non-basic amide (N1) and the basic secondary amine (N4).

Separating regioisomers of piperazinones—whether they differ by substituent position on the saturated ring (e.g., 3- vs. 5-substitution) or on a pendant aromatic group—presents a significant chromatographic challenge due to their isobaric nature and nearly identical pKa values. This guide synthesizes field-proven methodologies, prioritizing High-pH Reversed-Phase (RP-HPLC) and Polysaccharide-based Chiral Stationary Phases (CSPs) used in "achiral mode" for their superior shape selectivity.

Mechanistic Basis of Separation

To successfully separate piperazinone isomers, one must exploit the subtle differences in their three-dimensional shape and basicity.

Electronic Desymmetrization

The carbonyl at C2 drastically alters the basicity of the ring nitrogens.

  • N1 (Amide): Non-basic, often acts as a hydrogen bond donor/acceptor.

  • N4 (Amine): Basic (pKa ~8–9), protonated at neutral pH.

  • Regioisomer Impact: A substituent at C3 (alpha to the amide) creates a different steric and electronic environment than a substituent at C5 or C6 (adjacent to the amine). This difference is best resolved using steric-discriminating stationary phases (e.g., Cellulose-based) rather than purely hydrophobic phases (C18).

Elution Order Trends (Pendant Aromatic Isomers)

For piperazinones with phenyl substituents (e.g., chlorophenyl derivatives), the elution order on hydrophobic phases (C18, PFP) generally follows the "Ortho Effect" observed in similar piperazine derivatives (e.g., TFMPP, CPP):

  • Ortho- (2-substituted): Elutes first (Most polar/Shielded).

  • Para- (4-substituted): Elutes intermediate.

  • Meta- (3-substituted): Elutes last (Often most hydrophobic interaction).

Note: This order can invert on PFP (Pentafluorophenyl) columns due to specific


-

interactions.

Method Selection Decision Matrix

The following decision tree guides the selection of the optimal stationary phase based on the type of isomerism.

MethodSelection Start Piperazinone Regioisomer Type RingSub Saturated Ring Isomers (e.g., 3-Me vs 5-Me) Start->RingSub PendantSub Pendant Aromatic Isomers (e.g., o-Cl vs m-Cl) Start->PendantSub ChiralCol Polysaccharide CSP (Amylose/Cellulose) *Shape Selectivity* RingSub->ChiralCol Primary Choice C18HighPH C18 High pH (pH 9-10) *Hydrophobicity* RingSub->C18HighPH Secondary Choice PendantSub->ChiralCol Difficult Pairs PFPCol Fluorophenyl (PFP) *Pi-Pi Selectivity* PendantSub->PFPCol Primary Choice PendantSub->C18HighPH Secondary Choice caption Fig 1. Strategic selection of stationary phases for piperazinone isomer resolution.

Experimental Protocols

Protocol A: High-pH Reversed-Phase (General Screening)

Best for: Initial screening of stable regioisomers and pendant aromatic isomers. The use of high pH suppresses the ionization of the N4 amine, increasing retention and allowing the hydrophobic skeleton to interact more strongly with the stationary phase.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5% → 60% B

    • 15–20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temp: 30°C.

  • Detection: UV 210–254 nm (Piperazinones have weak UV; use 210 nm if aromatic rings are absent).

Protocol B: "Achiral" Mode on Chiral Selectors (Shape Selectivity)

Best for: Difficult saturated ring isomers (e.g., 3- vs 5-substituted) that co-elute on C18. Chiral columns like Chiralpak IC (immobilized cellulose) offer cavities that discriminate based on 3D shape, effectively separating non-chiral regioisomers.

  • Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase (Isocratic):

    • Option 1 (Normal Phase): n-Heptane / Ethanol / Diethylamine (80:20:0.1).

    • Option 2 (Reversed Phase): 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (70:30).

  • Rationale: The diethylamine (DEA) or high pH buffer is critical to mask silanols and ensure sharp peaks for the basic amine.

  • Flow Rate: 0.8–1.0 mL/min.

  • Temp: 25°C.

Protocol C: HILIC for Polar/Small Piperazinones

Best for: Small, highly polar isomers without aromatic handles.

  • Column: Waters BEH Amide or Phenomenex Luna HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 95% B to 80% B (Inverse gradient).

  • Mechanism: Separates based on the hydration shell; the position of the polar ketone relative to the amine alters the hydration volume.

Comparative Data: Retention Trends

The following table summarizes retention characteristics observed for piperazine-based regioisomers, which serve as the direct proxy for piperazinone behavior.

Isomer TypeColumn TypeElution Order (Typical)MechanismReference
Phenyl-Pendant (o, m, p)C18 (High pH)Ortho < Para < MetaHydrophobicity & pKa shielding[1, 2]
Phenyl-Pendant (o, m, p)PFP (F5)Ortho < Meta < Para

-

interaction & Sterics
[3]
Ring-Substituted (3 vs 5)Chiralpak IC3-sub < 5-sub (Variable)Inclusion complex fit[4]
Polar Analogs HILICLess Polar < More PolarPartitioning into water layer[5]

Visualization of Interaction Mechanism

Mechanism cluster_interactions Stationary Phase Interactions Substrate Piperazinone Isomer Steric Steric Exclusion (Chiral Cavity) Substrate->Steric Primary Selector (Regio-shape) HBond H-Bonding (C=O to Phase) Substrate->HBond Secondary Ionic Ionic Interaction (N4-H+ to Silanol) Substrate->Ionic Peak Tailing (Suppress with DEA/High pH) caption Fig 2. Mechanistic interactions governing piperazinone retention.

References

  • Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 2011. Link

  • Bishop, S.C., et al. "The separation of isomers of piperazine-based drugs using GC-MS and HPLC." Analytical Methods, 2010. Link

  • Cogent Application Note. "Positional Isomer Separation Method Suggestions using HPLC." MicroSolv Technology Corp. Link

  • Niaei, N., et al. "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." Electrophoresis, 2024. Link

  • BenchChem Application Note. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." BenchChem.[4] Link

Sources

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